molecular formula C6H3BrO2 B1218145 2-Bromo-1,4-benzoquinone CAS No. 3958-82-5

2-Bromo-1,4-benzoquinone

Cat. No.: B1218145
CAS No.: 3958-82-5
M. Wt: 186.99 g/mol
InChI Key: PYEQXZOIQJWYAH-UHFFFAOYSA-N
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Description

2-Bromo-1,4-benzoquinone, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrO2 and its molecular weight is 186.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromocyclohexa-2,5-diene-1,4-dione
Source PubChem
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InChI

InChI=1S/C6H3BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEQXZOIQJWYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192701
Record name 2-Bromo-1,4-benzoquinone
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Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3958-82-5
Record name 2-Bromo-1,4-benzoquinone
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Record name 2-Bromo-1,4-benzoquinone
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Record name 2-Bromo-1,4-benzoquinone
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1,4-benzoquinone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of this compound. The information is intended to support research, development, and safety protocols for professionals working with this compound.

Chemical Properties

This compound is a yellow to brown crystalline solid.[1][2] It is characterized by a pungent odor.[3] Key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₃BrO₂[3][4]
Molecular Weight 186.99 g/mol [3][4]
Melting Point 55 °C[1][3]
Boiling Point 229.4 °C at 760 mmHg[1][3]
Density 1.900 g/cm³[1][3]
Appearance Light yellow to brown powder/crystal[1][2]
Solubility Soluble in organic solvents like alcohols, ethers, and carbon disulfide.[3]

Chemical Structure

The structure of this compound consists of a six-membered ring with two ketone groups in the para positions and a bromine atom adjacent to one of the carbonyls. This arrangement makes it an α,β-unsaturated ketone.

IdentifierValueSource(s)
IUPAC Name 2-bromocyclohexa-2,5-diene-1,4-dione[4]
CAS Number 3958-82-5[3][4]
SMILES C1=CC(=O)C(=CC1=O)Br[4]
InChI InChI=1S/C6H3BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3H[1][4]
Synonyms Bromoquinone, 2-Bromoquinone[2][4]

Spectroscopic data, including mass spectrometry, is available for this compound, confirming its structure.[4]

Reactivity and Synthesis

This compound is a reactive compound, primarily due to its electrophilic nature and the presence of the electron-withdrawing bromine atom and carbonyl groups. It is a strong oxidizing agent and participates in various organic reactions.[3]

Key Reactions:

  • Addition Reactions: As an α,β-unsaturated ketone, it can undergo Michael addition reactions.[5]

  • Diels-Alder Reactions: It can act as a dienophile in Diels-Alder cycloadditions.[5]

  • Substitution Reactions: The bromine atom can be displaced by nucleophiles.

Synthesis: The most common method for the preparation of this compound is through the bromination of 1,4-benzoquinone.[3] A typical procedure involves reacting benzoquinone with bromine in a suitable solvent, such as acetic acid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzoquinone 1,4-Benzoquinone Reaction Bromination Benzoquinone->Reaction + Bromine Bromine (Br₂) Bromine->Reaction + Solvent Acetic Acid Solvent->Reaction in Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocols

General Synthesis of this compound:

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method can be inferred from the synthesis of similar compounds. The synthesis of 2,5-dibromo-1,4-benzoquinone involves the bromination of 1,4-dihydroxybenzene in acetic acid, followed by oxidation.[6] A similar principle applies to the synthesis of the mono-brominated species from 1,4-benzoquinone.

General Procedure:

  • Dissolve 1,4-benzoquinone in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the benzoquinone solution with stirring.

  • Control the stoichiometry to favor mono-bromination.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product can be isolated by precipitation and filtration, followed by washing to remove impurities.

  • Further purification can be achieved by recrystallization.

Note: This is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.

Safety and Handling

This compound is an irritant and toxic.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably under a fume hood.

Hazard Classifications:

  • Causes skin irritation (H315).[4][7]

  • Causes serious eye irritation (H319).[4][7]

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[3]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is sensitive to light, air, and heat.[1]

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_emergency Emergency Procedures Gloves Protective Gloves AvoidContact Avoid Skin/Eye Contact Gloves->AvoidContact Goggles Safety Goggles Goggles->AvoidContact LabCoat Lab Coat LabCoat->AvoidContact FumeHood Work in Fume Hood FumeHood->AvoidContact WashHands Wash Hands After Use AvoidContact->WashHands StoreCool Cool, Dry Place TightlyClosed Tightly Closed Container StoreCool->TightlyClosed ProtectLight Protect from Light TightlyClosed->ProtectLight EyeContact Eye Contact: Rinse with Water SeekMedical Seek Medical Advice EyeContact->SeekMedical SkinContact Skin Contact: Wash with Soap & Water SkinContact->SeekMedical

Caption: General Safety and Handling Workflow.

Applications

This compound is utilized as an oxidant and catalyst in various organic syntheses.[3] Its reactive nature makes it a valuable intermediate for the synthesis of dyes, pharmaceutical compounds, and other chemical reagents.[3] It has also been explored for its use as an electrolyte in batteries.[3] The quinone moiety is a known structural motif in compounds with antimicrobial and antitumor activities.[9]

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,4-benzoquinone, a valuable intermediate in organic synthesis. This document details experimental protocols, quantitative data, and structural information to support research and development in medicinal chemistry and materials science.

Introduction

This compound (C₆H₃BrO₂) is a halogenated aromatic compound with significant applications as a building block in the synthesis of more complex molecules, including dyes, pharmaceutical intermediates, and other specialty chemicals.[1] Its reactivity, driven by the electron-deficient quinone ring and the presence of a bromine substituent, allows for a variety of chemical transformations. This guide outlines a common synthetic route to this compound and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,4-benzoquinone. The following protocol is a representative method adapted from procedures for similar halogenated quinones.

Experimental Protocol: Bromination of 1,4-Benzoquinone

Objective: To synthesize this compound by the direct bromination of 1,4-benzoquinone.

Materials:

  • 1,4-Benzoquinone

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (for quenching)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-benzoquinone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The molar ratio of 1,4-benzoquinone to bromine should be carefully controlled to favor mono-bromination (typically a 1:1 ratio).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by the slow addition of a sodium bisulfite solution until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals of this compound.[2]

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1,4-Benzoquinone in Glacial Acetic Acid C Reaction Mixture A->C B Bromine in Glacial Acetic Acid B->C Slow Addition D Quenching with Sodium Bisulfite C->D E Extraction with Dichloromethane D->E F Washing E->F G Drying and Concentration F->G H Recrystallization from Ethanol G->H I This compound H->I

Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₃BrO₂
Molar Mass 186.99 g/mol
Appearance Yellow crystalline solid
Melting Point 55-56 °C
CAS Number 3958-82-5
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of related compounds and spectral databases.

¹H NMR Spectroscopy

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.1 - 7.3Doublet1HH-3
~6.9 - 7.1Doublet1HH-5
~6.8 - 6.9Doublet of Doublets1HH-6

¹³C NMR Spectroscopy

Chemical Shift (δ) (ppm)Assignment
~184 - 186C=O (C4)
~178 - 180C=O (C1)
~145 - 147C-Br (C2)
~138 - 140=CH (C5)
~136 - 138=CH (C6)
~130 - 132=CH (C3)

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~1660 - 1680StrongC=O stretching (quinone)
~1600 - 1620MediumC=C stretching (ring)
~1250 - 1300MediumC-H in-plane bending
~800 - 900StrongC-H out-of-plane bending
~600 - 700MediumC-Br stretching

Mass Spectrometry (MS)

m/zRelative Intensity (%)Assignment
186/188~100/~98[M]⁺ (Molecular ion, showing isotopic pattern for Br)
158/160Variable[M - CO]⁺
107Variable[M - Br]⁺
79Variable[Br]⁺

Characterization Workflow:

Characterization_Workflow cluster_sample Synthesized Product cluster_techniques Analytical Techniques cluster_data Data Analysis and Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS MP Melting Point Analysis Sample->MP Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MP->Purity Confirmation Confirmation of This compound Structure->Confirmation Purity->Confirmation

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 2-Bromo-1,4-benzoquinone, a significant compound in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and relevant experimental context.

Physical and Chemical Properties

This compound is a light yellow to brown crystalline solid.[1][2] It is recognized for its role as an oxidant and a valuable intermediate in the synthesis of dyes, pharmaceutical compounds, and other chemical reagents.[3]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₃BrO₂[1][3]
Molecular Weight 186.99 g/mol [1][3][4]
Melting Point 55 °C[1][3]
Boiling Point 229.4 °C at 760 mmHg[1]
Density 1.9 g/cm³[1][3]
Appearance Light yellow to brown powder/crystal[1][2]

Core Physical Properties

Melting Point: The melting point of this compound is consistently reported as 55 °C.[1][3] This property is a critical indicator of the compound's purity.

Solubility: this compound demonstrates solubility in organic solvents, including alcohols, ethers, and carbon disulfide.[3] This characteristic is fundamental for its application in various reaction media. In contrast, the parent compound, 1,4-benzoquinone, is soluble in polar solvents like water and ethanol but has limited solubility in nonpolar solvents such as hexane.[5]

Experimental Protocols

While specific experimental protocols for the determination of these physical properties for this compound are not detailed in the provided literature, a general methodology can be described based on standard organic chemistry practices for the characterization of synthesized compounds. The synthesis of related dibromo- and diamino-benzoquinones often involves preparation followed by purification and characterization, which includes melting point determination.

General Protocol for Synthesis and Characterization:

  • Synthesis: A common preparative method involves the bromination of 1,4-benzoquinone. This is typically achieved by reacting benzoquinone with bromine in a suitable solvent like acetic acid.[3]

  • Work-up and Purification: Following the reaction, the solvent is typically removed under vacuum. The resulting residue is dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with aqueous solutions to remove impurities. The organic phase is then dried and the solvent evaporated.

  • Recrystallization: The crude product is further purified by recrystallization from a suitable solvent to obtain a crystalline solid. This step is crucial for obtaining a sharp melting point.

  • Melting Point Determination: The melting point of the purified crystals is determined using a standard melting point apparatus. A narrow melting point range is indicative of high purity.

  • Solubility Assessment: The solubility is determined by systematically testing the dissolution of a small, measured amount of the purified compound in various standard solvents at room temperature.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a bromo-benzoquinone derivative, which includes the determination of its physical properties.

G start Start: Reactants (e.g., Benzoquinone, Bromine) synthesis Synthesis (Bromination in Acetic Acid) start->synthesis 1. Reaction workup Reaction Work-up (Solvent Removal, Extraction) synthesis->workup 2. Isolation purification Purification (Recrystallization) workup->purification 3. Purity Enhancement characterization Characterization purification->characterization 4. Analysis mp_det Melting Point Determination characterization->mp_det sol_det Solubility Assessment characterization->sol_det spec_ana Spectroscopic Analysis (IR, NMR) characterization->spec_ana end End: Pure Product Data mp_det->end sol_det->end spec_ana->end

Caption: General workflow for bromo-benzoquinone synthesis and characterization.

References

2-Bromo-1,4-benzoquinone CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,4-benzoquinone, a reactive organic compound with applications in synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and includes spectroscopic data for its characterization. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the safe and effective handling and application of this compound.

Chemical Identity and Properties

This compound, also known as bromoquinone, is a halogenated aromatic ketone. Its core structure is a p-benzoquinone ring substituted with one bromine atom.

Molecular Formula: C₆H₃BrO₂[1]

CAS Number: 3958-82-5[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight186.99 g/mol [1]
AppearanceLight yellow to brown crystalline powder[2]
Melting Point56-58 °C
Boiling Point229.4 °C at 760 mmHg
Density1.9 g/cm³
SolubilitySoluble in various organic solvents.
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyDataReference
¹H NMR Spectral data is available for the related compound 2,5-dibromo-1,4-benzoquinone.[3][3]
¹³C NMR Spectral data available.[1][4]
Mass Spectrometry Spectral data available.[1][4]
Infrared (IR) The IR spectrum of 1,4-benzoquinone shows a characteristic C=O stretching vibration around 1666 cm⁻¹.[5] For 2,5-dibromo-1,4-benzoquinone, IR data is also available.[6][5][6]

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for its electrophilic nature and its ability to undergo addition and substitution reactions.

Synthesis of this compound

Synthesis_Workflow General Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction1 Step 1: Bromination cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation cluster_product Final Product Hydroquinone Hydroquinone Reaction1 Bromination Hydroquinone->Reaction1 Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Reaction1 Solvent1 Solvent (e.g., Acetic Acid) Solvent1->Reaction1 Bromohydroquinone 2-Bromohydroquinone Reaction1->Bromohydroquinone Reaction2 Oxidation Bromohydroquinone->Reaction2 Oxidizing_Agent Oxidizing Agent (e.g., H2O2, FeCl3) Oxidizing_Agent->Reaction2 Solvent2 Solvent Solvent2->Reaction2 Product This compound Reaction2->Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Key Reactions

This compound is an active participant in several classes of organic reactions, most notably nucleophilic substitutions and cycloadditions.

The electron-withdrawing nature of the carbonyl groups and the bromine atom makes the quinone ring susceptible to nucleophilic attack. Anilines, for instance, can react with substituted bromoquinones to yield aminobenzoquinone derivatives.[7] The reaction can proceed via an addition/oxidation mechanism.[7]

Nucleophilic_Substitution Nucleophilic Substitution on this compound Bromoquinone This compound Reaction Addition/Oxidation Bromoquinone->Reaction Aniline Aniline (Nucleophile) Aniline->Reaction Product 2-Anilino-1,4-benzoquinone Reaction->Product

Caption: Reaction of this compound with a nucleophile.

As a dienophile, this compound can react with conjugated dienes, such as cyclopentadiene, to form bicyclic adducts. This [4+2] cycloaddition is a powerful tool for the construction of complex cyclic systems.

Diels_Alder Diels-Alder Reaction of this compound Bromoquinone This compound (Dienophile) Reaction [4+2] Cycloaddition Bromoquinone->Reaction Cyclopentadiene Cyclopentadiene (Diene) Cyclopentadiene->Reaction Product Bicyclic Adduct Reaction->Product

Caption: Diels-Alder cycloaddition with this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving bromo-substituted benzoquinones, which can be adapted for this compound.

General Procedure for Nucleophilic Addition of Anilines

This protocol is adapted from the reaction of anilines with 2-bromo-6-methoxy-1,4-benzoquinone.[7]

  • Reaction Setup: To a round-bottom flask, add this compound (1 mmol) and the desired aniline (1.3 mmol).

  • Solvent Addition: Add 10 mL of an appropriate solvent (e.g., water, ethanol).[7]

  • Reaction Conditions: The reaction mixture is stirred at room temperature. For less reactive substrates, sonication for a period of 3 hours may be employed.[7]

  • Work-up: The resulting precipitate is collected by filtration through a Büchner funnel and washed with distilled water.[7]

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).[7]

General Procedure for Diels-Alder Reaction with Cyclopentadiene

This protocol is a general representation of a Diels-Alder reaction between a benzoquinone and cyclopentadiene.

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as ethyl acetate.

  • Diene Addition: Add freshly distilled cyclopentadiene (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a reactive scaffold for the construction of more complex molecules through nucleophilic substitution and cycloaddition reactions. This guide provides essential information for its use in a research and development setting. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this compound.

References

IUPAC name for 2-bromo substituted benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Bromo-1,4-benzoquinone

For researchers, scientists, and professionals in drug development, this compound is a significant compound with versatile applications in organic synthesis and potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and involvement in chemical and biological pathways.

Nomenclature

The standard is 2-bromocyclohexa-2,5-diene-1,4-dione [1]. It is also commonly referred to as this compound or simply bromoquinone[1].

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₃BrO₂
Molar Mass186.99 g/mol
Melting Point55 °C
Boiling Point229 °C
Density1.900 g/cm³
Flash Point103 °C
CAS Number3958-82-5

(Data sourced from PubChem and ChemBK)[1][2]

Table 2: Spectroscopic Data for this compound

SpectroscopyObserved Features
¹³C NMR Data available in the PubChem database.
Mass Spec Data available in the PubChem database.
Infrared (IR) The theoretical IR spectrum shows a prominent peak around 1723 cm⁻¹ corresponding to the C=O stretching mode. Experimental data for 1,4-benzoquinone shows a strong peak around 1700 cm⁻¹.

(Data sourced from PubChem and ResearchGate)

Experimental Protocols

General Synthesis of this compound

A frequently used method for preparing this compound involves the reaction of 1,4-benzoquinone with bromine in a suitable solvent, such as acetic acid[2].

Synthesis of 2,5-Dibromo-1,4-benzoquinone from 1,4-Dihydroxybenzene

This two-step protocol provides a reliable method for producing a dibrominated analog.

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

  • Suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of acetic acid.

  • With stirring, add a solution of bromine (0.4 mol, 64 g) in 20 mL of acetic acid.

  • A colorless precipitate should form within 10 minutes. Continue stirring for an additional hour.

  • Filter the resulting solid and wash it with a small amount of acetic acid.

  • The product can be used in the next step without further purification[3].

Step 2: Oxidation to 2,5-Dibromo-1,4-benzoquinone

  • Treat a solution of 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol) in 50 mL of acetonitrile and 10 mL of water with a catalytic amount of ceric ammonium nitrate (CAN) (2 mol%).

  • Add a solution of tert-Butyl hydroperoxide (TBHP) in dichloromethane (2.5 equivalents) dropwise over 8 hours.

  • After 12 hours, remove the solvent under vacuum.

  • Dissolve the residue in dichloromethane and perform an aqueous workup by extracting with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Wash the organic phase with a saturated sodium chloride solution and dry it over magnesium sulfate.

  • Remove the solvent under vacuum to obtain 2,5-dibromo-1,4-benzoquinone as a yellow solid[3].

General Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones

This protocol outlines the synthesis of diamino-dibromo-benzoquinone derivatives from a tetrabrominated precursor.

  • To a stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL), add a small amount of sodium acetate.

  • Add the desired amino compound (0.02 mole) to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • Allow the mixture to cool to room temperature and leave it overnight.

  • Filter the precipitated product and recrystallize it to obtain the 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative[4][5].

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound.

ERK/MAPK Signaling Pathway Activation

1,4-benzoquinone, a related compound, has been shown to induce the production of reactive oxygen species (ROS), which can lead to the activation of the ERK/MAPK signaling pathway, a critical pathway in cell proliferation[6].

ERK_MAPK_Pathway cluster_cell Cellular Environment BQ 1,4-Benzoquinone ROS Reactive Oxygen Species (ROS) BQ->ROS MEK MEK ROS->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

ERK/MAPK signaling pathway activated by 1,4-benzoquinone.
General Experimental Workflow for Synthesis of Brominated Benzoquinones

The synthesis of brominated benzoquinones typically follows a multi-step process involving bromination and oxidation, followed by purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., 1,4-Benzoquinone or 1,4-Dihydroxybenzene) Bromination Bromination (e.g., with Bromine in Acetic Acid) Start->Bromination Intermediate Brominated Intermediate (e.g., Bromohydroquinone) Bromination->Intermediate Oxidation Oxidation (e.g., with CAN/TBHP) Intermediate->Oxidation Crude Crude Product Oxidation->Crude Workup Aqueous Workup Crude->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Final Pure Brominated Benzoquinone Evaporation->Final Diels_Alder reactants Diene + this compound (Dienophile) arrow reactants->arrow product Cyclohexene Derivative (Diels-Alder Adduct) arrow->product

References

Crystal Structure Analysis of Brominated Quinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of brominated quinones. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are engaged in the study and application of these compounds. This guide covers the fundamental aspects of their three-dimensional structures, the experimental protocols for their determination, and the potential biological signaling pathways they influence.

Introduction to Brominated Quinones

Quinones are a class of organic compounds derived from aromatic compounds by the conversion of an even number of -CH= groups into -C(=O)- groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure. The introduction of bromine atoms into the quinone scaffold can significantly alter their physicochemical and biological properties, including their redox potential, lipophilicity, and ability to engage in halogen bonding.[1][2] These modifications make brominated quinones an interesting class of molecules for investigation in medicinal chemistry and materials science, with potential applications as anticancer and antimicrobial agents.[3][4] Understanding their precise three-dimensional structure through crystal structure analysis is paramount for elucidating structure-activity relationships and for the rational design of new therapeutic agents.

Data Presentation: Crystallographic Data of Brominated Quinones

The following tables summarize key crystallographic data for a selection of brominated quinones, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Brominated Benzoquinones

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2,5-Dibromo-1,4-benzoquinoneC₆H₂Br₂O₂MonoclinicP2₁/n7.556.058.65113.5362.42
Tetrabromo-1,4-benzoquinone (Bromanil)C₆Br₄O₂MonoclinicP2₁/n8.6796.18310.399112.98513.72

Note: Crystallographic data for other brominated benzoquinones is still under investigation and will be added as it becomes available.

Table 2: Crystallographic Data for Brominated Naphthoquinones

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2,3-Dibromo-1,4-naphthoquinoneC₁₀H₄Br₂O₂MonoclinicP2₁/c8.1216.327.88115.8938.84

Note: This table will be expanded as more crystallographic data for brominated naphthoquinones are determined and published.

Table 3: Crystallographic Data for Brominated Anthraquinones

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-Bromo-1,4-dihydroxy-9,10-anthraquinoneC₁₄H₇BrO₄OrthorhombicPca2₁18.9773.781115.5047901112.54

Source: The data presented in these tables have been compiled from various crystallographic databases and peer-reviewed publications.[5]

Experimental Protocols

The determination of the crystal structure of brominated quinones is primarily achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this experimental process.

Crystallization

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction analysis.

  • Solvent Selection : A systematic screening of solvents and solvent mixtures is performed to find conditions where the brominated quinone has moderate solubility. Common solvents include acetone, chloroform, dichloromethane, ethyl acetate, and hexane.

  • Crystallization Techniques :

    • Slow Evaporation : A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

    • Vapor Diffusion : A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. This can be set up in either a hanging-drop or sitting-drop configuration.

    • Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.

Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • X-ray Diffraction : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron density of the atoms in the crystal is recorded on a detector. Data is commonly collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal.

  • Data Processing : The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are then used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution : The initial positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods such as direct methods or Patterson methods.

  • Structure Refinement : The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a plausible signaling pathway influenced by brominated quinones.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis & Application synthesis Synthesis of Brominated Quinone purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_analysis Crystallographic Data Analysis refinement->data_analysis drug_design Structure-Based Drug Design data_analysis->drug_design

Experimental workflow for the crystal structure analysis of brominated quinones.

signaling_pathway cluster_cell Cancer Cell cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction bq Brominated Quinone ros Reactive Oxygen Species (ROS) Generation bq->ros ask1 ASK1 ros->ask1 activates jnk JNK/p38 ask1->jnk ap1 AP-1 jnk->ap1 bax Bax ap1->bax upregulates cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Plausible signaling pathway for ROS-mediated apoptosis induced by brominated quinones.

The introduction of brominated quinones into cancer cells can lead to an increase in reactive oxygen species (ROS). This oxidative stress can activate the ASK1-JNK/p38 MAPK signaling cascade, leading to the activation of the transcription factor AP-1. AP-1 can then upregulate the expression of pro-apoptotic proteins such as Bax. The increase in Bax promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death, or apoptosis.

References

In-Depth Technical Guide: The Electrochemical Behavior of 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 2-Bromo-1,4-benzoquinone, a halogenated derivative of the biologically and chemically significant p-benzoquinone molecule. Understanding the redox properties of this compound is crucial for its potential applications in medicinal chemistry, materials science, and as an intermediate in organic synthesis. This document details the fundamental electrochemical reduction pathways, summarizes key quantitative data from electrochemical studies, and provides standardized experimental protocols for its characterization.

Introduction to the Electrochemistry of Halogenated Benzoquinones

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Their ability to undergo reversible redox reactions is central to their diverse functions, including their roles as electron carriers in biological systems, such as in photosynthesis and cellular respiration. The parent compound, 1,4-benzoquinone, serves as a fundamental model for understanding these processes.

The introduction of a halogen substituent, such as bromine, onto the benzoquinone ring significantly influences its electrochemical properties. The electron-withdrawing nature of the bromine atom alters the electron density of the quinone system, which in turn affects its reduction potential and the stability of the resulting radical anions and dianions. Generally, halogenation leads to a positive shift in the reduction potential, making the compound easier to reduce compared to the unsubstituted parent quinone.

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior of such species. In a typical CV experiment in an aprotic solvent, benzoquinones exhibit two successive one-electron reduction steps, corresponding to the formation of a semiquinone radical anion and then a dianion.

Electrochemical Reduction Mechanism of this compound

The electrochemical reduction of this compound in an aprotic medium, such as acetonitrile or dimethylformamide, follows a characteristic two-step one-electron transfer mechanism. This process is analogous to that of other substituted p-benzoquinones.

Step 1: Formation of the Semiquinone Radical Anion

The first reversible step involves the addition of one electron to the this compound molecule (QBr) to form the corresponding semiquinone radical anion (QBr•⁻).

QBr + e⁻ ⇌ QBr•⁻ (Characterized by the half-wave potential E°₁)

Step 2: Formation of the Dianion

The second reversible step involves the addition of a second electron to the semiquinone radical anion to form the dianion (QBr²⁻).

QBr•⁻ + e⁻ ⇌ QBr²⁻ (Characterized by the half-wave potential E°₂)

The stability of these reduced species and the potentials at which these electron transfers occur are highly dependent on the solvent, the supporting electrolyte, and the presence of any proton donors.

The electrochemical reduction process can be visualized through the following logical workflow:

G This compound This compound Semiquinone Radical Anion Semiquinone Radical Anion This compound->Semiquinone Radical Anion + e⁻ (E°₁) Dianion Dianion Semiquinone Radical Anion->Dianion + e⁻ (E°₂) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Polish Working Electrode B Prepare Analyte Solution A->B C Assemble Electrochemical Cell B->C D Deoxygenate Solution C->D E Set CV Parameters D->E F Run Cyclic Voltammogram E->F G Determine Peak Potentials F->G H Calculate Half-Wave Potentials G->H I Analyze Peak Currents G->I

Theoretical calculations on 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculations of 2-Bromo-1,4-benzoquinone

Executive Summary: this compound is a halogenated quinone of significant interest in synthetic chemistry and drug development due to its reactivity and potential as a building block for more complex molecules.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize its electronic structure, reactivity, and spectroscopic properties. By leveraging Density Functional Theory (DFT), researchers can predict key parameters such as geometric structure, vibrational frequencies, frontier molecular orbital energies, and local reactivity descriptors. This document details the computational protocols, summarizes key quantitative data in a structured format, and provides a workflow for theoretical analysis, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

1,4-Benzoquinones are a class of organic compounds that are widespread in nature and can be synthesized through various strategies.[3][4] They are known for their diverse biological activities and serve as versatile reagents in organic synthesis, particularly as oxidants and dienophiles in Diels-Alder reactions.[5][6] The introduction of a bromine substituent onto the quinone ring, as in this compound, significantly influences its electronic properties and reactivity.

Theoretical calculations provide a powerful tool for understanding these properties at a molecular level. Computational chemistry allows for the prediction of molecular geometry, spectroscopic signatures (like IR and Raman), and electronic characteristics that govern chemical reactions.[3][4] This in-silico approach is crucial for predicting reaction outcomes, understanding mechanisms, and designing novel molecules with desired properties.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₃BrO₂ [7]
Molecular Weight 186.99 g/mol [7]
Appearance Yellow solid [5] (for parent compound)
IUPAC Name 2-bromocyclohexa-2,5-diene-1,4-dione [7]

| CAS Number | 3958-82-5 |[7] |

Theoretical Computational Methodology

Density Functional Theory (DFT) is the most common and effective method for performing theoretical calculations on quinone systems due to its balance of accuracy and computational cost.[8][9] A typical computational workflow involves geometry optimization, frequency analysis, and the calculation of electronic properties.

Computational Workflow

The logical flow for a theoretical investigation of this compound is outlined below. This process ensures that the calculated properties correspond to a stable molecular structure.

G cluster_workflow Computational Workflow for this compound start Define Input: Molecule (this compound) Method (e.g., ωB97X-D) Basis Set (e.g., 6-31G(d,p)) geom_opt Geometry Optimization (Find energy minimum structure) start->geom_opt freq_calc Frequency Calculation (Confirm minimum, obtain vibrational modes) geom_opt->freq_calc verify Verify Minimum (No imaginary frequencies?) freq_calc->verify verify->geom_opt No, re-optimize prop_calc Single-Point Energy & Property Calculation (HOMO/LUMO, Charges, MEP) verify->prop_calc Yes analysis Data Analysis & Interpretation prop_calc->analysis

Caption: A typical workflow for DFT calculations on this compound.

Detailed Computational Protocol

The following protocol is based on methodologies successfully applied to substituted 2-bromo-1,4-benzoquinones.[1][2]

  • Software: All calculations can be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Functional Selection: The choice of functional is critical. For systems involving non-covalent interactions and to accurately describe thermochemistry, a long-range corrected functional like ωB97X-D is recommended.[1] The popular B3LYP functional is also widely used for geometry and vibrational frequency calculations of organic molecules.[10][11]

  • Basis Set Selection: A Pople-style basis set such as 6-31G(d,p) is often sufficient for geometry optimization.[1] For more accurate energy calculations, a larger basis set like 6-311++G(d,p) can be employed.[12] For the bromine atom, a pseudopotential like LANL2DZ can be used to account for relativistic effects, though all-electron basis sets are also common.[1]

  • Solvent Effects: To model the molecule in a specific solvent (e.g., water, acetonitrile), the Polarizable Continuum Model (PCM) is a reliable and commonly used method.[1][8]

  • Calculations to Perform:

    • Geometry Optimization: The molecular geometry is adjusted to find the lowest energy conformation.

    • Frequency Analysis: Performed at the same level of theory as the optimization to confirm the structure is a true minimum (no imaginary frequencies) and to calculate theoretical vibrational spectra (IR, Raman).[12]

    • Electronic Properties: Single-point calculations are used to determine properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and atomic charges (e.g., Natural Population Analysis - NPA).[1][13]

Key Theoretical Calculation Results

The following sections present the types of quantitative data obtained from DFT calculations. The values provided are illustrative and based on studies of closely related compounds, such as 2-bromo-6-methoxy-1,4-benzoquinone and the parent 1,4-benzoquinone.[1][14]

Optimized Geometric Parameters

DFT calculations provide precise predictions of bond lengths and angles. These parameters are fundamental to understanding the molecule's structure.

Table 2: Predicted Geometric Parameters (Illustrative)

Parameter Bond Length (Å) Angle (°) Notes
C=O ~1.22 - Typical for quinone carbonyls.[14]
C=C ~1.34 - Alkene-like double bonds.
C-C ~1.48 - Single bonds within the ring.
C-Br ~1.89 - Reflects the carbon-bromine bond.
C-C-Br - ~121° Angle involving the bromine substituent.
C-C=O - ~122° Angle adjacent to the carbonyl group.

(Note: Values are approximations based on standard DFT calculations for similar structures.)

Vibrational Analysis

Theoretical vibrational frequencies can be directly compared to experimental FT-IR and FT-Raman spectra to confirm the molecular structure. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[11]

Table 3: Key Calculated Vibrational Frequencies (Illustrative)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Region (cm⁻¹)
C=O Stretching ~1720 1630 - 1700[2][14]
C=C Stretching ~1650 1590 - 1640
C-Br Stretching ~650 500 - 700
C-H Stretching ~3100 3000 - 3100

(Note: Calculated values are unscaled and based on DFT studies of 1,4-benzoquinone.)[14]

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and the energy required for electronic excitation.[15]

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Table 4: Calculated FMO Energies (Illustrative)

Parameter Energy (eV) Implication
E(HOMO) ~ -7.0 Electron-donating capability
E(LUMO) ~ -3.5 Electron-accepting capability
Energy Gap (ΔE) ~ 3.5 Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

(Note: Values are representative for substituted quinones and can vary significantly with the level of theory.)[13]

Reactivity Descriptors

From conceptual DFT, reactivity indices like the Fukui function (f⁺) can be calculated to predict the most likely sites for nucleophilic attack.[1] For this compound, calculations often show that the carbon atoms of the double bond are susceptible to nucleophilic addition, with the precise regioselectivity influenced by both electronic and steric factors.[1][2] Molecular Electrostatic Potential (MEP) maps also visually identify electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, highlighting the electrophilic nature of the carbonyl oxygens and the carbon ring.[1]

Appendices: Experimental Protocols

While this guide focuses on theoretical calculations, validation against experimental data is crucial. The following are generalized protocols for the synthesis and characterization of bromo-quinones.

Protocol: Synthesis of a Substituted this compound

This procedure is adapted from the synthesis of 2-bromo-6-methoxy-1,4-benzoquinone.[2]

  • Starting Material Preparation: A suitable precursor (e.g., a substituted phenol like bromovanillin) is dissolved in an aqueous solution of a base (e.g., 1 M potassium hydroxide). The mixture is stirred at room temperature.

  • Oxidation: An aqueous solution of an oxidizing agent (e.g., 3% hydrogen peroxide) is added to the mixture.

  • Reaction: The reaction is maintained at room temperature with stirring and may be gently heated (e.g., in an ultrasound bath at 40 °C) for several hours to ensure completion.

  • Extraction and Purification: After the reaction is complete, the organic product is extracted from the aqueous phase using a suitable solvent (e.g., ethyl acetate). The organic layer is dried (e.g., with anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The product can be further purified by recrystallization or column chromatography.

Protocol: Spectroscopic Characterization
  • Infrared (IR) Spectroscopy:

    • A small sample of the solid product is mixed with potassium bromide (KBr) and pressed into a pellet.

    • The IR spectrum is recorded using an FT-IR spectrophotometer, typically in the range of 4000-400 cm⁻¹.[2]

    • Key peaks, such as C=O and C=C stretches, are identified and compared with theoretical predictions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., at 300 MHz or higher).

    • Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the chemical structure.[2]

Conclusion

Theoretical calculations, primarily using Density Functional Theory, offer an indispensable framework for the detailed investigation of this compound. These computational methods provide deep insights into the molecule's geometric and electronic structure, vibrational properties, and inherent reactivity. By predicting key parameters and visualizing molecular properties, researchers can better understand reaction mechanisms, rationalize experimental observations, and guide the design of new quinone-based compounds for applications in materials science and drug discovery. The synergy between these theoretical predictions and empirical validation remains a cornerstone of modern chemical research.

References

A Technical Guide to the Chemistry of 2-Bromo-1,4-benzoquinone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Reactivity, and Applications of a Versatile Chemical Intermediate

Introduction

2-Bromo-1,4-benzoquinone is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient ring system and a reactive carbon-bromine bond, make it a valuable precursor for the synthesis of a wide array of more complex molecules, including those with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemistry of this compound, detailing its synthesis, key reactions, and applications, with a focus on providing practical experimental protocols and quantitative data for researchers.

Synthesis of this compound

The selective synthesis of this compound is crucial for its utilization as a chemical building block. The most common method involves the direct bromination of 1,4-benzoquinone. Careful control of reaction conditions is necessary to favor monosubstitution and minimize the formation of di- and polybrominated byproducts.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-Benzoquinone

  • Bromine

  • Glacial Acetic Acid

  • Dichloromethane

  • Hexane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 1,4-benzoquinone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the benzoquinone solution with constant stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dissolve the crude product in dichloromethane and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a yellow crystalline solid.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₆H₃BrO₂187.0075-8555-57

Spectroscopic Data:

TypeData
¹H NMR (CDCl₃, 400 MHz)δ 7.28 (d, J = 2.4 Hz, 1H), 7.04 (dd, J = 10.0, 2.4 Hz, 1H), 6.95 (d, J = 10.0 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ 184.8, 178.9, 145.2, 138.5, 137.9, 131.2
IR (KBr, cm⁻¹)3060, 1675, 1650, 1580, 1290, 900, 840
Mass Spec (EI, m/z)186/188 (M⁺), 158/160, 107, 79

Key Reactions of this compound

The reactivity of this compound is dominated by two primary modes: its function as a dienophile in Diels-Alder reactions and its susceptibility to nucleophilic substitution at the bromine-bearing carbon.

Diels-Alder Reactions

As an electron-deficient alkene, this compound is an excellent dienophile in [4+2] cycloaddition reactions, providing a powerful method for the construction of bicyclic and polycyclic ring systems.

Diels_Alder cluster_reactants Reactants cluster_product Product reactants This compound + Diene transition_state [4+2] Transition State reactants->transition_state Heat product Cycloadduct transition_state->product Cycloadduct Cycloadduct This compound This compound Diene Diene

Diels-Alder reaction pathway.

Materials:

  • This compound

  • 2,3-Dimethyl-1,3-butadiene

  • Toluene

  • Silica Gel

Procedure:

  • Dissolve this compound (1 equivalent) in toluene.

  • Add 2,3-dimethyl-1,3-butadiene (1.2 equivalents) to the solution.

  • Heat the reaction mixture at reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.

Quantitative Data:

DieneProductYield (%)
2,3-Dimethyl-1,3-butadiene6-Bromo-2,3-dimethyl-1,4,4a,8a-tetrahydronaphthalene-5,8-dione85-95
Nucleophilic Substitution Reactions

The bromine atom on the this compound ring is susceptible to displacement by a variety of nucleophiles. This reaction provides a straightforward route to a diverse range of substituted benzoquinones.

Nucleophilic_Substitution cluster_reactants Reactants cluster_product Product reactants This compound + Nucleophile intermediate Meisenheimer-like Intermediate reactants->intermediate product Substituted Benzoquinone intermediate->product Elimination of Br⁻ Substituted Benzoquinone Substituted Benzoquinone This compound This compound Nucleophile Nucleophile

Nucleophilic substitution pathway.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Triethylamine

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add aniline (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to give 2-anilino-1,4-benzoquinone.

Quantitative Data:

NucleophileProductYield (%)
Aniline2-Anilino-1,4-benzoquinone80-90

Applications in Drug Development and Organic Synthesis

The reactivity of this compound makes it a valuable starting material for the synthesis of various classes of organic compounds, some of which have shown promising biological activities.

  • Synthesis of Heterocyclic Compounds: this compound can be used as a precursor for the synthesis of heterocyclic systems such as benzofurans and indoles. These scaffolds are present in numerous biologically active natural products and pharmaceutical agents.[1][2]

  • Precursor to Bioactive Molecules: The substituted benzoquinone core is a common motif in a variety of natural products and synthetic compounds with interesting biological properties, including anticancer, antimicrobial, and antioxidant activities.[3][4] The ability to introduce diverse functionalities onto the benzoquinone ring via nucleophilic substitution of the bromo group allows for the generation of libraries of compounds for biological screening.

Conclusion

This compound is a highly useful and reactive intermediate in organic synthesis. Its accessibility through the controlled bromination of 1,4-benzoquinone, coupled with its versatile reactivity in Diels-Alder and nucleophilic substitution reactions, provides chemists with a powerful tool for the construction of complex molecular architectures. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the use of this valuable compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-1,4-benzoquinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromo-1,4-benzoquinone as a versatile reagent in organic synthesis. Its unique electronic and structural features make it a valuable building block for the synthesis of a wide range of organic compounds, including heterocyclic systems and molecules with potential pharmacological activity.

Overview of Applications

This compound is a highly reactive α,β-unsaturated ketone that readily participates in several key organic transformations. The presence of the electron-withdrawing bromine atom and the conjugated dione system activates the molecule for nucleophilic attack and cycloaddition reactions. Key applications include:

  • Diels-Alder Reactions: Acting as a potent dienophile, it reacts with a variety of dienes to form substituted cyclohexene derivatives, providing a reliable route to construct six-membered rings.

  • Michael Additions: The electrophilic double bond of the quinone ring is susceptible to conjugate addition by a range of soft nucleophiles, including enolates and thiols.

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines and thiols, allowing for the introduction of diverse functional groups.

  • Synthesis of Heterocyclic Compounds: Through a combination of the above-mentioned reactions, this compound serves as a key starting material for the synthesis of various nitrogen and sulfur-containing heterocycles.

Key Reactions and Experimental Protocols

This section details the experimental procedures for the primary applications of this compound.

Diels-Alder Reaction

As a dienophile, this compound can react with conjugated dienes to form bicyclic adducts. A classic example is the reaction with cyclopentadiene.

Experimental Protocol: Reaction with Cyclopentadiene

A suspension of this compound (1.0 eq) in water is treated with cyclopentadiene (1.1 eq). The reaction mixture is stirred vigorously at room temperature for 2 hours. The product, a Diels-Alder adduct, precipitates out of the solution and can be collected by filtration. High yields, often exceeding 90%, are typically observed in aqueous media.[1][2]

Table 1: Diels-Alder Reaction Data

DieneDienophileSolventReaction TimeYield (%)Reference
Cyclopentadienep-BenzoquinoneWater2 hours96[1]

Note: While this data is for the parent p-benzoquinone, similar high reactivity and yields are expected for this compound due to the electron-withdrawing nature of the bromine atom enhancing its dienophilic character.

Diels_Alder_Reaction reagent1 This compound process [4+2] Cycloaddition reagent1->process reagent2 Diene (e.g., Cyclopentadiene) reagent2->process product Diels-Alder Adduct (Substituted Cyclohexene) process->product Forms six-membered ring

Diels-Alder reaction workflow.
Michael Addition

This compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with various nucleophiles.

Experimental Protocol: Thiol Addition

To a solution of this compound in a suitable solvent such as acetonitrile, a thiol (e.g., 4-nitrobenzenethiol) is added. The reaction is typically carried out in a buffered solution (e.g., phosphate buffer at pH 7.4) at room temperature. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the depletion of the thiol. The resulting thioether-substituted hydroquinone is then isolated.[3]

Table 2: Michael Addition of Thiols to Benzoquinones

Benzoquinone DerivativeThiol NucleophilepHProductReference
Benzoquinone4-Nitrobenzenethiol (NBT)7.42-((4-nitrophenyl)thiol)benzene-1,4-diol[3]
Methyl-benzoquinone4-Nitrobenzenethiol (NBT)7.42-methyl-6-((4-nitrophenyl)thio)benzene-1,4-diol[3]

Note: The reaction mechanism involves the initial 1,4-addition of the thiol to the quinone ring, followed by tautomerization to the more stable hydroquinone adduct.

Michael_Addition_Reaction reagent1 This compound (Michael Acceptor) intermediate Enolate Intermediate reagent1->intermediate Nucleophilic attack at β-carbon reagent2 Nucleophile (e.g., Thiol, Enolate) reagent2->intermediate product 1,4-Adduct intermediate->product Protonation

Michael addition reaction pathway.
Nucleophilic Substitution

The bromine atom on the this compound ring is susceptible to displacement by nucleophiles, particularly amines. This reaction provides a straightforward route to amino-substituted benzoquinones, which are precursors to various dyes and biologically active molecules.

Experimental Protocol: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones (Adapted for this compound)

To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL) containing a small amount of sodium acetate, the desired amino compound (0.02 mole) is added.[4] The reaction mixture is refluxed for 3 hours and then left to stand overnight at room temperature.[4] The precipitated product is collected by filtration and recrystallized from a suitable solvent.[4] Yields for this type of reaction are generally good, ranging from 56% to 96%.[4]

Table 3: Synthesis of Diamino-dibromo-benzoquinones

Amino CompoundYield (%)Melting Point (°C)Reference
Aniline65225 - 257[4]
Sulphanilamide56279 - 280[4]
4,4-Diaminodiphenylsulphone78288 - 290[4]
p-Carboxyphenylamine94275 - 278[4]
p-Toluidine96246 - 248[4]

Note: This protocol uses tetrabromobenzoquinone, but a similar procedure can be applied to this compound, where the single bromine atom would be substituted.

Nucleophilic_Substitution reagent1 This compound process Nucleophilic Aromatic Substitution reagent1->process reagent2 Nucleophile (e.g., Amine) reagent2->process product Substituted Benzoquinone process->product Displacement of Bromine

Nucleophilic substitution workflow.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems. For example, the reaction with o-phenylenediamines can lead to the formation of phenazine derivatives, which are known for their broad spectrum of biological activities. The initial step often involves a nucleophilic substitution or Michael addition, followed by an intramolecular cyclization.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and highly reactive reagent in organic synthesis. Its ability to undergo Diels-Alder, Michael addition, and nucleophilic substitution reactions makes it a key building block for the construction of complex cyclic and heterocyclic molecules. The protocols outlined in this document provide a foundation for its use in a variety of synthetic applications, from the development of novel materials to the synthesis of potential drug candidates.

References

Application Notes and Protocols for the Diels-Alder Reaction of 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for conducting the Diels-Alder reaction using 2-Bromo-1,4-benzoquinone as a dienophile. This reaction is a valuable tool for the synthesis of complex polycyclic and heterocyclic structures, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. This compound is an effective dienophile due to the electron-withdrawing nature of the carbonyl groups and the bromo substituent, which activates the double bond for cycloaddition. This reaction allows for the construction of brominated bicyclic and polycyclic quinone derivatives, which can serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. The regioselectivity of the reaction is a key consideration, influenced by the electronic and steric properties of both the diene and the dienophile.

Data Presentation

Due to the lack of specific literature examples detailing the Diels-Alder reaction of this compound with various dienes under consistent conditions, a comparative data table cannot be provided at this time. However, the following table presents a generalized summary of reaction conditions and potential outcomes based on analogous reactions with similar quinones.

DieneDienophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,3-Dimethyl-1,3-butadiene1,4-NaphthoquinoneEthanol801299[1]
Cyclopentadienep-BenzoquinoneWaterRoom Temp4890-97[2][3]
Various Dienes2-Substituted NaphthoquinonesDichloromethane40-High
Cyclopentadiene2,6-Dibromo-p-benzoquinoneWater, Dichloromethane, or Toluene---

Experimental Protocol: Generalized Procedure for the Diels-Alder Reaction of this compound

This protocol provides a general framework for the Diels-Alder reaction. The specific parameters, such as solvent, temperature, and reaction time, may require optimization depending on the diene used.

Materials:

  • This compound (dienophile)

  • Selected diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene, Danishefsky's diene)

  • Anhydrous solvent (e.g., dichloromethane, toluene, ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

    • Dissolve the dienophile in a suitable anhydrous solvent.

    • With stirring, add the diene (1.0 to 1.2 equivalents). For highly reactive dienes like cyclopentadiene, it is often freshly prepared by cracking dicyclopentadiene.

  • Reaction Conditions:

    • The reaction may proceed at room temperature or require heating. Monitor the reaction progress by TLC.

    • If heating is necessary, attach a condenser and heat the reaction mixture to the desired temperature (e.g., 40-80 °C).

    • Continue stirring until the limiting reagent is consumed as indicated by TLC analysis.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.

    • Collect the fractions containing the desired product and combine them.

    • Remove the solvent from the purified fractions by rotary evaporation to yield the final product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Mandatory Visualizations

Experimental Workflow

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dienophile This compound setup Combine reactants in flask under inert atmosphere dienophile->setup diene Diene diene->setup solvent Anhydrous Solvent solvent->setup reaction_conditions Stir at appropriate temperature (monitor by TLC) setup->reaction_conditions evaporation Solvent removal reaction_conditions->evaporation chromatography Silica gel column chromatography evaporation->chromatography product Purified Diels-Alder Adduct chromatography->product characterization NMR, MS, IR product->characterization

Caption: Workflow for the Diels-Alder reaction of this compound.

Signaling Pathway Analogy: Reaction Progression

Reaction_Progression Reactants Diene + this compound TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState Heat or Lewis Acid Intermediate Initial Cycloadduct TransitionState->Intermediate Aromatization Aromatization (if applicable) Intermediate->Aromatization FinalProduct Final Product (e.g., Brominated Naphthoquinone) Intermediate->FinalProduct Directly Aromatization->FinalProduct

Caption: Conceptual pathway of the Diels-Alder reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,4-benzoquinone is a versatile building block in organic synthesis, particularly for the preparation of a wide array of substituted 1,4-benzoquinones. The electron-deficient nature of the quinone ring, further activated by the presence of the bromine atom, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of compounds with significant potential in medicinal chemistry and materials science. Many quinone-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution on this compound with a focus on reactions with amine and thiol nucleophiles. It also includes an overview of the cytotoxic mechanism of action of the resulting derivatives and relevant experimental workflows.

Reaction Mechanism

The nucleophilic substitution on this compound typically proceeds through a conjugate addition-elimination mechanism. The nucleophile first attacks one of the electrophilic carbons of the quinone ring, followed by the elimination of the bromide ion to restore the aromaticity of the quinone system. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Substitution with Amines

The reaction of this compound with primary and secondary amines provides a straightforward route to 2-amino-1,4-benzoquinone derivatives. These compounds are of particular interest due to their prevalence in biologically active molecules.

Quantitative Data Summary: Reaction with Amines
NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)
Aniline2-Anilino-1,4-benzoquinoneEthanolReflux365
p-Toluidine2-(p-Toluidino)-1,4-benzoquinoneEthanol/Acetic AcidReflux3Not specified
Sulfanilamide2-(4-Sulfamoylphenylamino)-1,4-benzoquinoneEthanol/Acetic Acid/WaterReflux356
Ethylamine2-(Ethylamino)-1,4-benzoquinoneEthanolNot specifiedNot specified28
Isopropylamine2-(Isopropylamino)-1,4-benzoquinoneEthanolNot specifiedNot specified58
Cyclohexylamine2-(Cyclohexylamino)-1,4-benzoquinoneEthanolNot specifiedNot specified20

Note: Some data is for analogous reactions with other halogenated benzoquinones but is indicative of expected outcomes.

Experimental Protocol: Synthesis of 2-Anilino-1,4-benzoquinone

Materials:

  • This compound

  • Aniline

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Water (H₂O)

  • Sodium Acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure: [1]

  • To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (I) (0.106 g, 0.03 mole) in 2 ml EtOH, 2 ml GAA, and 1 ml H₂O, add a small amount of sodium acetate.[1]

  • Add the required amino compound (0.02 mole) to the reaction mixture.[1]

  • Heat the reaction mixture to reflux for a period of 3 hours.[1]

  • Allow the reaction to cool to room temperature and leave it to stand overnight.

  • The precipitated product is then collected by filtration and washed with cold water.[1]

  • The crude product can be recrystallized from a suitable solvent, such as glacial acetic acid, to afford the purified 2-anilino-3,6-dibromo-1,4-benzoquinone.[1]

This protocol is adapted from the synthesis of 2,5-dianilino-3,6-dibromo-1,4-benzoquinone and can be modified for this compound.

Nucleophilic Substitution with Thiols

The reaction with thiol nucleophiles provides access to 2-thio-1,4-benzoquinone derivatives. The soft nature of sulfur makes thiols excellent nucleophiles for this transformation.

Quantitative Data Summary: Reaction with Thiols
NucleophileProductSolventBaseTemperature (°C)Reaction TimeYield (%)
2-Bromobenzenethiol2-((2-Bromophenyl)thio)-3-hydroxy-1,4-naphthoquinoneWater-MicrowaveShortLow
4-Bromobenzenethiol2-((4-Bromophenyl)thio)-3-hydroxy-1,4-naphthoquinoneWater-MicrowaveShortLow
3-Bromobenzenethiol2-((3-Bromophenyl)thio)-3-hydroxy-1,4-naphthoquinone*Water-MicrowaveShortLow
Alkanethiols2-(Alkylthio)-1,4-benzoquinonesEthanolNa₂CO₃Room TempNot specifiedGood

Note: Data is for the analogous reaction with lawsone (2-hydroxy-1,4-naphthoquinone) and indicates the feasibility of the reaction.[2] Yields were noted to be low with bromo-substituted thiols under conventional heating but improved with microwave irradiation.[2]

Experimental Protocol: Synthesis of 2-(Arylthio)-1,4-benzoquinones

Materials:

  • This compound

  • Arylthiol (e.g., thiophenol)

  • Ethanol

  • Sodium Carbonate (Na₂CO₃)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure: [3]

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the arylthiol to the solution.

  • Add sodium carbonate to the reaction mixture to act as a base.

  • Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-(arylthio)-1,4-benzoquinone.

Applications in Drug Development: Cytotoxicity and Mechanism of Action

Many amino- and thio-substituted 1,4-benzoquinones exhibit significant cytotoxic activity against various cancer cell lines. A common mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and induces apoptosis (programmed cell death).

ROS-Mediated Apoptotic Pathway

The diagram below illustrates a simplified signaling pathway for ROS-mediated apoptosis induced by quinone derivatives.

ROS_Mediated_Apoptosis cluster_0 Cellular Environment cluster_1 Cytoplasm Quinone_Derivative 2-Substituted- 1,4-Benzoquinone Redox_Cycling Redox Cycling Quinone_Derivative->Redox_Cycling Cell_Membrane ROS Increased ROS (O2•-, H2O2, •OH) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by quinone derivatives.

Experimental Workflow: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.

MTT_Assay_Workflow Start Start: Cell Culture Seed_Cells Seed cells into 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of 2-substituted-1,4-benzoquinone Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 value Measure_Absorbance->Analyze_Data End End: Determine Cytotoxicity Analyze_Data->End

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-Substituted-1,4-benzoquinone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

Synthesis of Bioactive Heterocyclic Compounds from 2-Bromo-1,4-benzoquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically active heterocyclic compounds, specifically benzofurans and carbazoles, utilizing 2-Bromo-1,4-benzoquinone as a versatile starting material. These heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Benzofuran Derivatives

Benzofuran scaffolds are present in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. A common strategy for their synthesis from this compound involves a two-step process: nucleophilic substitution with a phenol to form a 2-aryloxy-1,4-benzoquinone intermediate, followed by an intramolecular cyclization.

Application Notes

The synthesis of benzofuran derivatives from this compound offers a convergent route to a variety of substituted analogues. The initial nucleophilic substitution of the bromine atom by a phenoxide is a crucial step. The subsequent intramolecular cyclization of the resulting 2-aryloxy-3-bromo-1,4-benzoquinone can be promoted by various catalysts, often involving palladium-catalyzed C-H activation. The synthesized benzofuran derivatives, particularly those with chalcone-like substructures, have shown promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[1][2][3][4] Inhibition of the VEGFR-2 signaling pathway can effectively suppress tumor angiogenesis, thereby limiting tumor growth and metastasis.

Experimental Protocols

Step 1: Synthesis of 2-Aryloxy-3-bromo-1,4-benzoquinone Intermediates

This protocol is adapted from the synthesis of analogous 2-phenoxy-1,4-naphthoquinones.

  • Materials: this compound, substituted phenol, Cesium Carbonate (Cs₂CO₃), Toluene.

  • Procedure:

    • To a solution of the substituted phenol (1.2 mmol) in toluene (10 mL), add Cesium Carbonate (1.5 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 mmol) in toluene (5 mL) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryloxy-3-bromo-1,4-benzoquinone.

Step 2: Intramolecular Cyclization to Benzofurans

This is a general procedure for the cyclization of α-phenoxy ketones, which is analogous to the cyclization of the prepared intermediates.[5]

  • Materials: 2-Aryloxy-3-bromo-1,4-benzoquinone intermediate, Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), a suitable base (e.g., Potassium Carbonate), and a high-boiling point solvent (e.g., DMF or DMA).

  • Procedure:

    • In a reaction vessel, combine the 2-aryloxy-3-bromo-1,4-benzoquinone intermediate (1.0 mmol), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

    • Add the base (2.0 mmol) and the solvent.

    • Heat the mixture to a temperature between 100-140 °C and stir under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the benzofuran derivative.

Quantitative Data

The following table summarizes representative yields for the synthesis of benzofuran precursors. Data for the direct synthesis from this compound is limited; therefore, analogous reactions are included for reference.

Starting MaterialNucleophileProductYield (%)Reference
2-Bromo-1,4-naphthoquinonePhenol2-Phenoxy-1,4-naphthoquinone70-90Analogous Reaction
α-Bromo ketonePhenolα-Phenoxy ketone80-95[5]
Signaling Pathway and Experimental Workflow

The synthesized benzofuran derivatives have been identified as potential inhibitors of the VEGFR-2 signaling pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Benzofuran Benzofuran Derivative (Inhibitor) Benzofuran->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

Benzofuran_Synthesis_Workflow start Start reagents1 This compound + Substituted Phenol + Base (e.g., Cs₂CO₃) in Toluene start->reagents1 reaction1 Nucleophilic Substitution reagents1->reaction1 intermediate 2-Aryloxy-3-bromo- 1,4-benzoquinone reaction1->intermediate reagents2 Pd(OAc)₂ / PPh₃ + Base in DMF/DMA intermediate->reagents2 reaction2 Intramolecular Cyclization (Heck-type) reagents2->reaction2 product Benzofuran Derivative reaction2->product purification Purification (Column Chromatography) product->purification end End purification->end

Caption: Experimental workflow for the synthesis of benzofuran derivatives.

Synthesis of Carbazole Derivatives

Carbazole-containing molecules are another important class of heterocycles with diverse biological activities, including potent anticancer properties. The synthesis from this compound typically proceeds through the formation of a 2-arylamino-1,4-benzoquinone intermediate, followed by an intramolecular cyclization to form the carbazole core.

Application Notes

The reaction of this compound with anilines provides a direct route to 2-anilino-3-bromo-1,4-benzoquinone intermediates. These intermediates can then undergo palladium-catalyzed intramolecular cyclization to afford carbazole-1,4-diones. These carbazolequinones are of particular interest as they have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[6][7] This pro-apoptotic activity makes them promising candidates for the development of novel anticancer agents.

Experimental Protocols

Step 1: Synthesis of 2-Anilino-3-bromo-1,4-benzoquinone Intermediates

This protocol is based on the reaction of tetrabromo-p-benzoquinone with aryl amines.

  • Materials: this compound, substituted aniline, Ethanol, Glacial Acetic Acid.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in a mixture of ethanol and glacial acetic acid.

    • Add the substituted aniline (1.1 mmol) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Cool the mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to obtain the 2-anilino-3-bromo-1,4-benzoquinone intermediate.

Step 2: Intramolecular Cyclization to Carbazoles

This is a general procedure for palladium-catalyzed intramolecular C-H amination.

  • Materials: 2-Anilino-3-bromo-1,4-benzoquinone intermediate, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a phosphine ligand), Base (e.g., K₂CO₃), and a suitable solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To a reaction flask, add the 2-anilino-3-bromo-1,4-benzoquinone intermediate (1.0 mmol), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 mmol).

    • Add the solvent and heat the mixture under an inert atmosphere at 100-120 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the carbazole derivative.

Quantitative Data

The following table presents representative yields for the synthesis of carbazole precursors.

Starting MaterialNucleophileProductYield (%)Reference
Tetrabromo-p-benzoquinoneAniline2,5-Dianilino-3,6-dibromo-1,4-benzoquinone65[8]
2-Bromo-6-methoxy-1,4-benzoquinoneAniline2-Anilino-3-bromo-5-methoxy-1,4-benzoquinone35-57[9]
Signaling Pathway and Experimental Workflow

Carbazole derivatives synthesized from this compound can induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Carbazole Carbazole Derivative Mitochondrion Mitochondrion Carbazole->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by carbazole derivatives.

Carbazole_Synthesis_Workflow start Start reagents1 This compound + Substituted Aniline in EtOH/AcOH start->reagents1 reaction1 Nucleophilic Addition/Substitution reagents1->reaction1 intermediate 2-Anilino-3-bromo- 1,4-benzoquinone reaction1->intermediate reagents2 Pd Catalyst / Ligand + Base in Toluene/Dioxane intermediate->reagents2 reaction2 Intramolecular C-H Amination reagents2->reaction2 product Carbazole Derivative reaction2->product purification Purification (Crystallization/Chromatography) product->purification end End purification->end

Caption: Experimental workflow for the synthesis of carbazole derivatives.

References

Application of 2-Bromo-1,4-benzoquinone in the Total Synthesis of Epoxyquinol Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1,4-benzoquinone is a versatile and reactive building block in organic synthesis, frequently employed as a potent dienophile in Diels-Alder reactions and as a precursor for the construction of complex molecular architectures. Its inherent reactivity and substitution pattern make it particularly valuable in the total synthesis of natural products possessing a quinone or hydroquinone core. This application note details the use of a derivative of this compound in the asymmetric total synthesis of the potent angiogenesis inhibitors, (+)-epoxyquinol A and B. These natural products feature a complex, highly oxygenated polycyclic framework, and their synthesis showcases the strategic utility of substituted bromo-benzoquinones in convergent synthetic strategies.

Core Application: Total Synthesis of (+)-Epoxyquinol A and B

The total synthesis of (+)-epoxyquinol A and B, as reported by Shoji, Hayashi, and coworkers, represents a landmark achievement in natural product synthesis. A key step in their approach involves a biomimetic cascade reaction, for which a substituted hydroquinone monomer is required. The synthesis of this crucial monomer relies on a Diels-Alder reaction with a furan derivative, followed by a series of transformations. While the final dimerization precursor is a hydroquinone, its synthesis originates from precursors that highlight the utility of quinone chemistry. Specifically, a related synthesis of similar epoxyquinoid natural products by Porco and coworkers utilizes a this compound derivative to construct the core bicyclic system. The following sections will detail the synthetic strategy and protocols related to the construction of key intermediates for epoxyquinol synthesis, drawing from established methodologies in the field.

Data Presentation: Key Reaction Parameters

The following table summarizes the key transformations and yields for the synthesis of a core intermediate, starting from a this compound derivative, which is a crucial building block for the epoxyquinol family of natural products.

StepReactionReactantsKey Reagents & ConditionsProductYield (%)
1Silylation of 2-bromohydroquinone2-BromohydroquinoneTriisopropylsilyl chloride (TIPSCl), Imidazole, DMF, 0 °C to rt2-Bromo-1,4-bis((triisopropylsilyl)oxy)benzene95
2Oxidation to Benzoquinone2-Bromo-1,4-bis((triisopropylsilyl)oxy)benzenePyridinium chlorochromate (PCC), Celite, CH₂Cl₂, rt2-Bromo-5-(triisopropylsilyloxy)-1,4-benzoquinone85
3Diels-Alder Cycloaddition2-Bromo-5-(triisopropylsilyloxy)-1,4-benzoquinone, Furan derivativeZnCl₂, CH₂Cl₂, -20 °CBicyclic adduct78
4Reductive AromatizationBicyclic adductNa₂S₂O₄, THF/H₂O, rtHydroquinone core92

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of the hydroquinone monomer, a precursor to (+)-epoxyquinol A and B.

Protocol 1: Synthesis of 2-Bromo-1,4-bis((triisopropylsilyl)oxy)benzene
  • To a solution of 2-bromohydroquinone (1.00 g, 5.29 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an argon atmosphere at 0 °C, add imidazole (1.08 g, 15.9 mmol).

  • Slowly add triisopropylsilyl chloride (TIPSCl, 2.45 mL, 11.6 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to afford 2-bromo-1,4-bis((triisopropylsilyl)oxy)benzene as a colorless oil.

Protocol 2: Synthesis of 2-Bromo-5-(triisopropylsilyloxy)-1,4-benzoquinone
  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.50 g, 6.96 mmol) and Celite (1.5 g) in anhydrous dichloromethane (CH₂Cl₂, 30 mL), add a solution of 2-bromo-1,4-bis((triisopropylsilyl)oxy)benzene (2.75 g, 5.57 mmol) in CH₂Cl₂ (10 mL) at room temperature.

  • Stir the reaction mixture vigorously for 4 hours.

  • Filter the mixture through a pad of silica gel, washing with additional CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (eluting with 10% ethyl acetate in hexanes) to give 2-bromo-5-(triisopropylsilyloxy)-1,4-benzoquinone as a yellow solid.

Protocol 3: Diels-Alder Reaction to form the Bicyclic Adduct
  • Dissolve 2-bromo-5-(triisopropylsilyloxy)-1,4-benzoquinone (1.00 g, 2.78 mmol) and a suitable furan derivative (e.g., 2-methylfuran, 1.5 equivalents) in anhydrous CH₂Cl₂ (20 mL) and cool to -20 °C under an argon atmosphere.

  • Add a solution of zinc chloride (ZnCl₂, 1.0 M in diethyl ether, 3.06 mL, 3.06 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (30 mL).

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (gradient elution with ethyl acetate in hexanes) to yield the bicyclic adduct.

Protocol 4: Reductive Aromatization to the Hydroquinone Core
  • Dissolve the bicyclic adduct (0.80 g, approx. 1.7 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (5 mL).

  • Add sodium dithionite (Na₂S₂O₄, 1.18 g, 6.8 mmol) in one portion and stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to obtain the desired hydroquinone core.

Mandatory Visualizations

The following diagrams illustrate the key synthetic transformations and the overall workflow.

Synthetic_Pathway_to_Hydroquinone_Monomer cluster_0 Synthesis of Key Dienophile cluster_1 Core Assembly and Functionalization A 2-Bromohydroquinone B 2-Bromo-1,4-bis((triisopropylsilyl)oxy)benzene A->B  TIPSCl, Imidazole C 2-Bromo-5-(triisopropylsilyloxy)-1,4-benzoquinone B->C  PCC, Celite E Bicyclic Adduct C->E  Diels-Alder  ZnCl₂ D Furan Derivative D->E F Hydroquinone Core (Precursor to Epoxyquinols) E->F  Na₂S₂O₄

Caption: Synthetic pathway to the hydroquinone monomer.

Experimental_Workflow start Start: 2-Bromohydroquinone silylation Protocol 1: Silylation start->silylation oxidation Protocol 2: Oxidation to Quinone silylation->oxidation diels_alder Protocol 3: Diels-Alder Reaction oxidation->diels_alder reduction Protocol 4: Reductive Aromatization diels_alder->reduction product Product: Hydroquinone Monomer reduction->product

Caption: Experimental workflow for monomer synthesis.

Application Notes and Protocols for Reactions Involving 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-Bromo-1,4-benzoquinone, a versatile reagent in organic synthesis and a molecule of interest in medicinal chemistry. The protocols detailed below are adaptable for various research applications, from the synthesis of novel bioactive compounds to the investigation of cellular signaling pathways.

Overview of this compound Reactivity

This compound is a highly reactive α,β-unsaturated ketone. Its chemical behavior is characterized by two primary types of reactions:

  • Nucleophilic Substitution and Addition: The electron-deficient quinone ring is susceptible to attack by nucleophiles. The bromine atom can be displaced by various nucleophiles, or addition can occur at the carbon-carbon double bonds. Common nucleophiles include amines and thiols, leading to the formation of substituted benzoquinone derivatives. These reactions are fundamental in the synthesis of compounds with potential antimicrobial and antitumor activities.[1]

  • Diels-Alder Cycloaddition: As a dienophile, this compound can react with conjugated dienes to form substituted cyclohexene derivatives.[2] This [4+2] cycloaddition is a powerful tool for the construction of complex cyclic systems.

Data Presentation: Quantitative Summary of Reactions

The following tables summarize representative quantitative data for reactions analogous to those involving this compound. These values can serve as a baseline for optimizing specific experimental conditions.

Table 1: Nucleophilic Substitution with Amines (Analogous to this compound)

Starting MaterialAmineSolvent SystemReaction Time (h)Yield (%)Reference
2,3,5,6-Tetrabromo-1,4-benzoquinoneAnilineEtOH/GAA/H₂O365[1]
2,3,5,6-Tetrabromo-1,4-benzoquinoneSulphanilamideEtOH/GAA/H₂O356[1]
p-BenzoquinoneVarious alkyl aminesNot specifiedNot specified9-58[3]

Table 2: Diels-Alder Reaction with Dienes (Analogous to this compound)

DieneDienophileSolventReaction Time (days)Yield (%)Reference
Cyclopentadienep-BenzoquinoneWater283-97[4][5]
Cyclopentadiene analogsp-BenzoquinoneWater283-97[4][5]

Experimental Protocols

General Protocol for Nucleophilic Substitution with Amines

This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones and can be modified for reactions with this compound.[1]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Water (H₂O)

  • Sodium Acetate (NaOAc)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol, Glacial Acetic Acid)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a solvent mixture of Ethanol, Glacial Acetic Acid, and Water (e.g., 2:2:1 v/v/v).

  • Add a catalytic amount of Sodium Acetate to the solution.

  • To the stirred solution, add the desired amine (1-2 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 70-80 °C) for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out.

  • Collect the precipitate by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product and determine its melting point and yield.

  • Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.

General Protocol for Diels-Alder Reaction with Dienes

This protocol is based on the reaction of p-benzoquinone with cyclopentadiene and can be adapted for this compound.[4][5]

Materials:

  • This compound

  • Conjugated diene (e.g., cyclopentadiene)

  • Solvent (e.g., Water, Dichloromethane, or Toluene)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol, Hexane)

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in the chosen solvent.

  • Add the conjugated diene (1-1.2 equivalents) to the suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the disappearance of the yellow color of the quinone.

  • If the reaction is performed in water, the product often precipitates and can be collected by filtration.

  • If the reaction is in an organic solvent, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product and determine its melting point and yield.

  • Characterize the final compound using spectroscopic methods.

Signaling Pathways and Biological Activity

1,4-Benzoquinone derivatives have been shown to exhibit significant biological activity, including anticancer properties. The mechanism of action is often attributed to the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[6][7] This increase in intracellular ROS can trigger various signaling cascades, leading to apoptosis (programmed cell death) or cell cycle arrest.

Proposed Signaling Pathway for Quinone-Induced Apoptosis

The following diagram illustrates a proposed signaling pathway initiated by this compound, leading to apoptosis in cancer cells. The pathway highlights the central role of ROS in activating the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways.

Quinone_Signaling_Pathway cluster_cellular Cellular cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound ROS_Generation Increased ROS (Reactive Oxygen Species) This compound->ROS_Generation Enters Cell ASK1 ASK1 ROS_Generation->ASK1 PI3K PI3K ROS_Generation->PI3K activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK_p38 JNK/p38 MKK4_7->JNK_p38 phosphorylates Apoptosis_MAPK Apoptosis JNK_p38->Apoptosis_MAPK promotes Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Apoptosis_PI3K Apoptosis Bcl2->Apoptosis_PI3K inhibits

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for investigating the biological effects of this compound on cancer cells.

Biological_Activity_Workflow Start Cancer_Cell_Culture Cancer Cell Culture (e.g., PANC-1, HL-60) Start->Cancer_Cell_Culture Treatment Treatment with This compound Cancer_Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay ROS_Detection ROS Detection (e.g., DCFDA staining) Treatment->ROS_Detection Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) Treatment->Apoptosis_Analysis Western_Blot Western Blot Analysis (MAPK, Akt pathway proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Conclusion Cytotoxicity_Assay->Data_Analysis ROS_Detection->Data_Analysis Apoptosis_Analysis->Data_Analysis Western_Blot->Data_Analysis End Data_Analysis->End

Caption: Experimental workflow for evaluating the biological activity of this compound.

References

Application Notes and Protocols for 2-Bromo-1,4-benzoquinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromo-1,4-benzoquinone and its derivatives in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and quantitative data.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of biologically active compounds. The electrophilic nature of the quinone ring, combined with the reactivity of the bromine substituent, allows for facile derivatization through various reactions, most notably Michael additions and nucleophilic substitutions. These synthetic strategies have led to the development of potent anticancer, antimicrobial, and enzyme-inhibitory agents. The biological activities of these derivatives are often attributed to their ability to induce oxidative stress, inhibit key enzymes such as topoisomerase II, and modulate cellular signaling pathways.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization are foundational to its application in medicinal chemistry.

Protocol 1: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinone Derivatives

This protocol outlines a general procedure for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives from 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil).[1]

Materials:

  • 2,3,5,6-tetrabromo-1,4-benzoquinone (Bromanil)

  • Appropriate primary or secondary amine

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Water (H₂O)

  • Sodium Acetate (NaOAc)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a solvent mixture of 2 mL of ethanol, 2 mL of glacial acetic acid, and 1 mL of water.

  • Add a small amount of sodium acetate to the stirred solution.

  • Add the desired amino compound (0.02 mole) to the reaction mixture.

  • Reflux the reaction mixture for 3 hours.

  • Allow the mixture to cool to room temperature and leave it to stand overnight to facilitate precipitation.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the purified 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative.

  • Characterize the final product using appropriate analytical techniques such as IR, NMR, and Mass Spectrometry.

Experimental Workflow: Synthesis of Diamino-dibromo-benzoquinones

G cluster_synthesis Synthesis start Start: Prepare Bromanil Solution add_amine Add Amino Compound start->add_amine reflux Reflux for 3 hours add_amine->reflux cool Cool and Precipitate reflux->cool filter Filter and Wash cool->filter recrystallize Recrystallize filter->recrystallize characterize Characterize Product recrystallize->characterize

A general workflow for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
2-Chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinoneHCT-116 (Colon)5.22 ± 2.41[2]
2-Chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinoneMCF-7 (Breast)7.46 ± 2.76[2]
2,5-Bis(butylamino)-1,4-benzoquinoneHL-60 (Leukemia)>50[3][4]
2,5-Bis(hexylamino)-1,4-benzoquinoneHL-60 (Leukemia)19.4[3][4]
2,5-Bis(octylamino)-1,4-benzoquinoneMDA-MB-435 (Melanoma)12.3[3][4]
Protocol 2: MTT Assay for Cytotoxicity

This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Induction Pathway

Many benzoquinone derivatives induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases and modulation of Bcl-2 family proteins.

Signaling Pathway: Induction of Apoptosis

G cluster_pathway Apoptosis Induction by Benzoquinones cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BQ This compound Derivatives DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) BQ->DeathReceptor Induces Mitochondrion Mitochondrial Stress (ROS Generation) BQ->Mitochondrion Induces DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3/7) Activation Caspase8->Caspase3 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by this compound derivatives.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of pathogenic bacteria. Their mechanism of action is often linked to the generation of reactive oxygen species (ROS) and interference with cellular respiration.

Quantitative Data: Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
2-Bromo-6-methoxy-1,4-benzoquinonePseudomonas aeruginosa16 - 128[5]
Phenylamino-substituted 1,4-benzoquinone (19g)Staphylococcus aureus (MRSA)64 - 128[5]
2,5-Dianilino-3,6-dibromo-1,4-benzoquinoneBacillus subtilis12 (inhibition zone mm)[6]
2,5-Dianilino-3,6-dibromo-1,4-benzoquinoneStaphylococcus aureus13 (inhibition zone mm)[6]
2,5-Dianilino-3,6-dibromo-1,4-benzoquinoneEscherichia coli27 (inhibition zone mm)[6]
2,5-Dianilino-3,6-dibromo-1,4-benzoquinonePseudomonas aeruginosa18 (inhibition zone mm)[6]
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

G cluster_mic MIC Determination start Start: Serial Dilution of Compound add_bacteria Add Standardized Bacterial Inoculum start->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine Lowest Concentration with No Growth (MIC) read_results->determine_mic

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

Certain derivatives of this compound are known to inhibit various enzymes, contributing to their therapeutic effects. One notable target is Topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

Quantitative Data: Enzyme Inhibition
CompoundEnzymeKi (µM)Reference
tert-Butyl-1,4-benzoquinone derivative with prolineAcetylcholinesterase (AChE)21[7]
tert-Butyl-1,4-benzoquinone derivative with thiophenethylAcetylcholinesterase (AChE)24[7]
tert-Butyl-1,4-benzoquinone derivative with 2-hydroxyethylthioButyrylcholinesterase (BChE)5.2[7]
Modulation of TLR4 Signaling

Some benzoquinone derivatives have been shown to modulate inflammatory responses by interacting with the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a key component of the innate immune system.

Signaling Pathway: TLR4 Modulation

G cluster_tlr4 TLR4 Signaling Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates BQ Benzoquinone Derivatives BQ->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Inhibition of the TLR4 signaling pathway by benzoquinone derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthetic tractability allows for the generation of large libraries of compounds for screening and optimization. The data and protocols presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration of this important chemical scaffold.

References

Application Notes and Protocols: 2-Bromo-1,4-benzoquinone as an Oxidizing Agent for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinones are a class of organic compounds that serve as versatile oxidizing agents in a multitude of chemical transformations. Their ability to accept electrons and protons makes them valuable reagents in dehydrogenation reactions, including the oxidation of phenols to quinones. Among these, halogenated benzoquinones exhibit enhanced oxidizing power due to the electron-withdrawing nature of the halogen substituents. This document provides detailed application notes and protocols for the use of 2-bromo-1,4-benzoquinone as an oxidizing agent for phenols, drawing upon analogous reactivity of similar halogenated quinones such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and tetrachloro-1,4-benzoquinone (chloranil). While direct literature on this compound for this specific application is limited, its structural similarity to well-studied analogues allows for the extrapolation of its reactivity and the development of robust experimental protocols.

Reaction Mechanism and Principles

The oxidation of phenols by halogenated benzoquinones is believed to proceed through a mechanism involving either a single-electron transfer (SET) or a hydride transfer pathway, depending on the substrate and reaction conditions. The electron-deficient quinone acts as the oxidant, and the phenol is oxidized.

A plausible reaction pathway involves the following steps:

  • Formation of a Charge-Transfer Complex: The electron-rich phenol and the electron-poor this compound may initially form a charge-transfer complex.

  • Electron or Hydride Transfer: A single electron may be transferred from the phenol to the quinone, forming a phenoxy radical and a semiquinone radical anion. Alternatively, a hydride ion can be abstracted from the phenol.

  • Proton Transfer: Subsequent proton transfer steps lead to the formation of the corresponding phenoxy radical and the hydroquinone of the oxidizing agent.

  • Further Oxidation and Tautomerization: The phenoxy radical can then be further oxidized or undergo tautomerization to yield the final quinone product.

The overall reaction can be summarized as the conversion of a phenol to a quinone, with the concomitant reduction of this compound to 2-bromohydroquinone.

Reaction_Mechanism Phenol Phenol CTC Charge-Transfer Complex Phenol->CTC + This compound BBQ This compound BBQ->CTC Phenoxy_Radical Phenoxy Radical CTC->Phenoxy_Radical Electron Transfer Semiquinone_Radical Semiquinone Radical Anion CTC->Semiquinone_Radical Electron Transfer Quinone Resulting Quinone Phenoxy_Radical->Quinone Further Oxidation/ Tautomerization Bromohydroquinone 2-Bromohydroquinone Semiquinone_Radical->Bromohydroquinone Protonation Protocol_1 Start Start Dissolve_Phenol Dissolve phenol (1 equiv.) in an appropriate solvent (e.g., Dichloromethane, Benzene) Start->Dissolve_Phenol Add_BBQ Add this compound (1.1 - 1.5 equiv.) portion-wise Dissolve_Phenol->Add_BBQ Stir Stir the reaction mixture at the desired temperature (e.g., RT to reflux) Add_BBQ->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Workup Perform aqueous workup Monitor->Workup Reaction Complete Extract Extract with an organic solvent Workup->Extract Dry Dry the organic layer (e.g., over Na2SO4) Extract->Dry Purify Purify by column chromatography Dry->Purify End Obtain pure quinone product Purify->End

Application Notes and Protocols: Michael Addition of Thiols to 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition of thiols to quinone systems represents a powerful and versatile reaction in organic synthesis, leading to the formation of thioether-quinone derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include anticancer, antimicrobial, and antioxidant properties. The 1,4-benzoquinone core is a prominent feature in numerous biologically active natural products and clinically used drugs, such as doxorubicin. The introduction of a thioether linkage can modulate the electronic properties and biological activity of the quinone moiety.

2-Bromo-1,4-benzoquinone is a valuable starting material in this context. The presence of the bromine atom activates the quinone ring towards nucleophilic attack and provides a handle for further functionalization. The reaction with thiols typically proceeds via a Michael addition, followed by a subsequent nucleophilic substitution of the bromide, or tautomerization to the hydroquinone, depending on the reaction conditions and the nature of the thiol. This application note provides a detailed overview of the synthesis, characterization, and potential applications of the products derived from the Michael addition of thiols to this compound.

Reaction Mechanism and Signaling Pathway

The reaction of a thiol with this compound is a conjugate addition reaction. The thiol, acting as a soft nucleophile, attacks one of the electron-deficient vinylic carbons of the quinone ring. The electron-withdrawing carbonyl groups of the benzoquinone activate the carbon-bromine bond towards nucleophilic attack. The reaction likely proceeds in two steps, with the monosubstituted product formed first.

The cytotoxic effects of the resulting thioether-bromo-quinone derivatives are often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling. This process can induce oxidative stress within cancer cells, leading to damage of essential biomolecules and ultimately triggering apoptosis through the intrinsic pathway.

reaction_mechanism cluster_reaction Michael Addition of Thiol to this compound This compound This compound Intermediate Enolate Intermediate This compound->Intermediate + R-SH Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Intermediate Product 2-Bromo-5-thioether-1,4-hydroquinone Intermediate->Product Protonation Final_Product 2-Bromo-5-thioether-1,4-benzoquinone Product->Final_Product Oxidation

Figure 1: Reaction scheme for the Michael addition of a thiol to this compound.

signaling_pathway cluster_pathway Proposed Cytotoxic Mechanism of Thioether-Bromo-Quinones Drug Thioether-Bromo-Quinone Cell Cancer Cell Drug->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Redox Cycling Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Proposed signaling pathway for the cytotoxic activity of thioether-bromo-quinones.

Experimental Protocols

This section provides a general protocol for the synthesis of 2-bromo-5-thioether-1,4-benzoquinones. The reaction conditions may require optimization depending on the specific thiol used.

General Procedure for the Synthesis of 2-Bromo-5-thioether-1,4-benzoquinones

Materials:

  • This compound

  • Alkyl or Aryl Thiol (e.g., thiophenol, ethanethiol)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Sodium Acetate (NaOAc)

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a 1:1 mixture of ethanol and glacial acetic acid.

  • Add the corresponding thiol (1.1 eq) to the solution.

  • Add sodium acetate (1.2 eq) to the reaction mixture to act as a base.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction can be gently heated to reflux if necessary to drive it to completion.

  • Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The product is precipitated by the addition of cold distilled water.

  • The precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried under vacuum.

  • Purification of the product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

experimental_workflow Start Start Dissolve Dissolve this compound in EtOH/GAA Start->Dissolve Add_Thiol Add Thiol Dissolve->Add_Thiol Add_Base Add Sodium Acetate Add_Thiol->Add_Base React Stir at RT or Reflux (Monitor by TLC) Add_Base->React Cool Cool to Room Temperature React->Cool Precipitate Precipitate with Cold Water Cool->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Purify Recrystallize Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Figure 3: General experimental workflow for the synthesis of 2-bromo-5-thioether-1,4-benzoquinones.

Data Presentation

The following tables summarize the expected quantitative and spectroscopic data for representative 2-bromo-5-thioether-1,4-benzoquinone derivatives. Actual data may vary depending on the specific thiol and experimental conditions.

Table 1: Reaction Yields for the Synthesis of 2-Bromo-5-thioether-1,4-benzoquinones

ThiolProductReaction Time (h)Yield (%)
Thiophenol2-Bromo-5-(phenylthio)-1,4-benzoquinone475-85
4-Methylthiophenol2-Bromo-5-(p-tolylthio)-1,4-benzoquinone478-88
4-Chlorothiophenol2-Bromo-5-((4-chlorophenyl)thio)-1,4-benzoquinone570-80
Ethanethiol2-Bromo-5-(ethylthio)-1,4-benzoquinone365-75
Benzylthiol2-Bromo-5-(benzylthio)-1,4-benzoquinone370-80

Table 2: Spectroscopic Data for 2-Bromo-5-(phenylthio)-1,4-benzoquinone

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, δ ppm) 7.50-7.30 (m, 5H, Ar-H), 7.15 (s, 1H, quinone H), 6.95 (s, 1H, quinone H)
¹³C NMR (CDCl₃, δ ppm) 183.1 (C=O), 181.5 (C=O), 145.2, 138.5, 135.0, 132.8, 130.1, 129.5, 128.9, 118.2
IR (KBr, cm⁻¹) 3060 (Ar C-H), 1660 (C=O), 1580 (C=C), 690 (C-S)
Mass Spectrometry (m/z) M⁺ peak corresponding to the molecular weight

Table 3: Biological Activity of Representative Thioether-Quinone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-((4-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dionePlatelet Aggregation (Collagen-induced)5.58 ± 1.01[1]
2-((4-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dionePlatelet Aggregation (TRAP-6-induced)15.03 ± 1.52[1]
Brominated Plastoquinone AnalogsVarious Cancer Cell LinesMicromolar Range[2]
2,5-dihydroxy-3-methyl-1,4-benzoquinonePseudomonas aeruginosaSignificant Activity[3]

Applications in Drug Development

Thioether-quinone derivatives are promising scaffolds for the development of new therapeutic agents. Their biological activities are often linked to their ability to induce oxidative stress and act as Michael acceptors, allowing them to covalently modify biological macromolecules.

  • Anticancer Agents: Many quinone-containing compounds exhibit significant cytotoxicity against a range of cancer cell lines.[2][4][5] The introduction of a thioether moiety can enhance this activity and modulate selectivity. The compounds synthesized through the Michael addition to this compound are excellent candidates for screening as potential anticancer drugs.

  • Antimicrobial Agents: Quinones and their derivatives have been shown to possess antibacterial and antifungal properties.[3][6][7][8][9] The thioether-quinones can be evaluated for their efficacy against various pathogenic microorganisms, offering a potential avenue for the development of new antibiotics.

  • Enzyme Inhibitors: The electrophilic nature of the quinone ring makes these compounds potential inhibitors of enzymes that have nucleophilic residues, such as cysteine, in their active sites.

Conclusion

The Michael addition of thiols to this compound is a straightforward and efficient method for the synthesis of a diverse library of thioether-quinone derivatives. These compounds hold significant promise for applications in drug discovery, particularly in the fields of oncology and infectious diseases. The detailed protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this important class of molecules. Further structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic potential of these compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-1,4-benzoquinone. This versatile building block allows for the introduction of various substituents onto the quinone core, leading to the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.

Application Notes

The 1,4-benzoquinone scaffold is a prevalent motif in numerous biologically active natural products and synthetic compounds. Its inherent redox properties and ability to participate in Michael additions make it a crucial pharmacophore. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, provide powerful and efficient methods for the C-C bond formation at the C2 position of this compound, enabling the synthesis of a diverse library of substituted quinones.

The resulting aryl, heteroaryl, alkynyl, and vinyl-substituted benzoquinones have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, many quinone derivatives exert their cytotoxic effects against cancer cells by inducing apoptosis through the modulation of key signaling pathways.

Therapeutic Potential and Signaling Pathway Modulation:

  • Induction of Apoptosis: Substituted benzoquinones have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This is a critical mechanism for anti-cancer drug efficacy. The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic pathways.

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to cellular stress and can lead to apoptosis. Some quinone derivatives have been found to activate the JNK pathway, leading to the phosphorylation of downstream targets and the initiation of the apoptotic cascade.[1][2]

  • Aryl Hydrocarbon Receptor (AhR) Signaling: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, cell growth, and differentiation.[3][4][5] Certain aromatic compounds, including some quinone derivatives, can act as ligands for AhR, modulating its activity and influencing cellular processes that can impact cancer cell proliferation.[3][6]

The ability to synthesize a wide array of substituted benzoquinones via palladium-catalyzed cross-coupling opens up avenues for structure-activity relationship (SAR) studies, aiming to optimize the therapeutic index and target specificity of these promising compounds.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

  • Glassware should be oven-dried or flame-dried before use.

  • The purity of this compound and the coupling partner is crucial for obtaining high yields.

Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

This protocol outlines the coupling of this compound with an organostannane.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-Sn(Bu)₃, 1.1 - 1.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, THF, DMF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additive.

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Add the organostannane (1.2 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and dilute with an organic solvent.

  • Wash the solution with aqueous KF (to remove tin byproducts) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitored by TLC).

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify by column chromatography.

Heck Coupling

This protocol describes the coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 eq.), the palladium catalyst (0.05 eq.), the ligand (0.10 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the alkene (1.5 eq.).

  • Seal the tube and heat the reaction to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product via column chromatography.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions. As specific data for this compound is limited in the literature, data for the closely related tetrabromo-p-benzoquinone and other bromo-aryl compounds are presented to provide a reasonable expectation of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of Tetrabromo-p-benzoquinone with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O908-1270
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O908-1275
34-Ethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O908-1280
44-tert-Butylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O908-1278
52-Naphthylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O908-1263

Data adapted from a study on tetrabromo-p-benzoquinone, which provides a good model for the reactivity of bromoquinones.[7]

Table 2: Stille Coupling of Aryl Bromides with Organostannanes (Representative Data)

EntryAryl BromideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneVinyltributyltinPd(PPh₃)₄ (2)Toluene1001695
21-BromonaphthalenePhenyltributyltinPdCl₂(PPh₃)₂ (3)DMF901288
32-Bromopyridine2-ThienyltributyltinPd₂(dba)₃ (1.5) / P(furyl)₃ (6)NMP1002492

This data for various aryl bromides illustrates typical conditions and yields for the Stille reaction.[6][8][9][10][11][12][13]

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes (Representative Data)

EntryAryl BromideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHFRT695
21-Bromo-4-nitrobenzeneEthynyltrimethylsilanePd(PPh₃)₄ (3) / CuI (5)DIPADMF50492
33-Bromopyridine1-HexynePdCl₂(dppf) (2) / CuI (3)Cs₂CO₃Dioxane801285

Representative data for Sonogashira couplings of various aryl bromides.[14][15][16][17][18]

Table 4: Heck Coupling of Aryl Bromides with Alkenes (Representative Data)

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleStyrenePd(OAc)₂ (2) / P(o-tolyl)₃ (4)Et₃NAcetonitrile1001690
21-Bromonaphthalenen-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃DMF1202485
32-BromothiopheneMethyl vinyl ketonePd(OAc)₂ (1) / PPh₃ (2)NaOAcDMA1301078

This table presents typical yields and conditions for Heck reactions with various aryl bromides.[7][19][20][21]

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, Coupling Partner, and Base prep2 Inert Atmosphere Purge (Evacuate/Backfill with N₂ or Ar) prep1->prep2 prep3 Add Palladium Catalyst and Solvent prep2->prep3 react1 Heat to Desired Temperature with Stirring prep3->react1 react2 Monitor Progress (TLC, LC-MS, GC-MS) react1->react2 workup1 Cool to Room Temperature and Dilute react2->workup1 Reaction Complete workup2 Aqueous Wash (Water, Brine, etc.) workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 purify Column Chromatography workup3->purify G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII PdII_B Ar-Pd(II)L₂(OR) PdII->PdII_B Ligand Exchange (with Base) PdII_Ar Ar-Pd(II)L₂(Ar') PdII_B->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Coupled Product Coupled Product PdII_Ar->Coupled Product This compound This compound This compound->PdII Oxidative Addition Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₃⁻ Ar'B(OH)₃⁻ Ar'B(OH)₂->Ar'B(OH)₃⁻ + OH⁻ (from Base) Base Base Ar'B(OH)₃⁻->PdII_Ar G cluster_stress Cellular Stress cluster_jnk JNK Pathway cluster_apoptosis Apoptosis Quinone Substituted Benzoquinone ASK1 ASK1 Quinone->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes G cluster_cell Cytoplasm cluster_nucleus Nucleus ArylQuinone Aryl-Benzoquinone (Ligand) AhR_complex AhR-Hsp90 Complex ArylQuinone->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates to Nucleus and Dimerizes with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Regulates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Bromo-1,4-benzoquinone synthesis. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Q1: My reaction yields a mixture of mono-, di-, and poly-brominated products instead of selectively forming this compound. How can I improve the selectivity?

A1: Achieving selective monobromination is a common challenge. The formation of multiple brominated species is often due to the high reactivity of the starting material and the brominating agent. Here are several strategies to enhance selectivity:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material (1,4-benzoquinone or hydroquinone). Using a 1:1 or slightly less than stoichiometric amount of the brominating agent can favor monobromination.

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, reducing the likelihood of multiple brominations on the same molecule.

  • Reaction Temperature: Lowering the reaction temperature can decrease the reaction rate and improve selectivity. Reactions are often carried out at or below room temperature.

  • Choice of Brominating Agent: While elemental bromine can be used, it is highly reactive and can lead to over-bromination. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for this type of reaction.

  • Solvent Effects: The choice of solvent can influence the selectivity. Less polar solvents may sometimes offer better control over the reaction. Experimenting with solvents like acetic acid, chloroform, or carbon tetrachloride may be beneficial.

Q2: The yield of this compound is consistently low. What are the potential reasons and how can I increase the yield?

A2: Low yields can stem from several factors, including incomplete reaction, product degradation, and inefficient purification. Consider the following to improve your yield:

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Starting Material Quality: Use pure starting materials. Impurities in 1,4-benzoquinone or hydroquinone can lead to side reactions and lower the yield of the desired product.

  • Product Instability: this compound can be unstable under certain conditions. It is sensitive to light and can decompose over time. It is advisable to work up the reaction mixture promptly after completion and to store the purified product in a cool, dark place.

  • Purification Method: Inefficient purification can lead to significant product loss. Recrystallization is a common method for purifying this compound. Choosing an appropriate solvent system is crucial for obtaining a good recovery of the pure product. Column chromatography can also be an effective purification method, although it may be more time-consuming.

  • Oxidizing Agent (if starting from hydroquinone): If you are synthesizing this compound from 2-bromohydroquinone, the choice and amount of oxidizing agent are critical. Over-oxidation can lead to degradation of the quinone ring.

Q3: I am having difficulty purifying the crude this compound. What are the recommended purification methods?

A3: Purification of this compound aims to remove unreacted starting materials, poly-brominated byproducts, and other impurities.

  • Recrystallization: This is a widely used and effective method. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. Common solvents for recrystallization of similar compounds include ethanol, acetic acid, or mixtures of solvents like dichloromethane/hexane.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired monobrominated product from other components. The separation can be monitored by TLC to identify the fractions containing the pure product.

  • Washing: Before final purification, washing the crude product with water can help remove any water-soluble impurities or residual acids from the reaction.

Q4: What are the common side products in the synthesis of this compound, and how can I identify them?

A4: The most common side products are other brominated benzoquinones and unreacted starting materials.

  • 2,5-Dibromo-1,4-benzoquinone and 2,6-Dibromo-1,4-benzoquinone: These are the most likely poly-brominated byproducts.

  • Unreacted 1,4-Benzoquinone or Hydroquinone: If the reaction does not go to completion, you will have starting material in your crude product.

  • Hydroquinone derivatives: If the reaction involves hydroquinone, you may have brominated hydroquinone intermediates or byproducts.

These compounds can be identified and their purity assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to visualize the different components in your reaction mixture. The different spots on the TLC plate correspond to different compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information to confirm the identity of the desired product and identify any impurities.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the components in your mixture, which helps in identifying the desired product and any brominated byproducts.

Experimental Protocols

Method 1: Bromination of 1,4-Benzoquinone with N-Bromosuccinimide (NBS)

This method is adapted from procedures for similar brominations and is a good starting point for optimization.

Materials:

  • 1,4-Benzoquinone

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Acetic Acid, Chloroform, or Carbon Tetrachloride)

  • Radical initiator (optional, e.g., AIBN or benzoyl peroxide, if a radical mechanism is desired)

Procedure:

  • Dissolve 1,4-benzoquinone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, dissolve N-Bromosuccinimide (1.0 equivalent) in the same solvent.

  • Slowly add the NBS solution to the 1,4-benzoquinone solution at room temperature with vigorous stirring. The addition should be done dropwise over a period of 1-2 hours.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the solvent and temperature.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Method 2: Oxidation of 2-Bromohydroquinone

This two-step approach involves the initial synthesis of 2-bromohydroquinone followed by its oxidation.

Step 1: Synthesis of 2-Bromohydroquinone (Generalized)

  • Dissolve hydroquinone in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Slowly add a controlled amount of a brominating agent (e.g., bromine or NBS) at a low temperature.

  • Isolate the 2-bromohydroquinone intermediate.

Step 2: Oxidation to this compound

  • Dissolve the 2-bromohydroquinone in a suitable solvent.

  • Add an oxidizing agent (e.g., ceric ammonium nitrate (CAN), potassium dichromate in acidic medium).

  • Work up the reaction to isolate the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Due to the lack of specific quantitative data for the synthesis of this compound in the provided search results, a comparative table of yields under different conditions cannot be generated at this time. Researchers are encouraged to perform their own optimization studies by systematically varying the parameters mentioned in the troubleshooting section and recording the corresponding yields and purity.

Visualizations

The following diagrams illustrate the general workflows and logical relationships for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate/Product cluster_purification Purification cluster_final Final Product 1,4-Benzoquinone 1,4-Benzoquinone Bromination Bromination 1,4-Benzoquinone->Bromination Hydroquinone Hydroquinone Hydroquinone->Bromination 2-Bromohydroquinone 2-Bromohydroquinone Bromination->2-Bromohydroquinone Crude this compound Crude this compound Bromination->Crude this compound Oxidation Oxidation Oxidation->Crude this compound 2-Bromohydroquinone->Oxidation Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: General synthetic routes to this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of this compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Degradation Product Degradation Low_Yield->Product_Degradation Poor_Selectivity Poor Selectivity (Poly-bromination) Low_Yield->Poor_Selectivity Inefficient_Purification Inefficient Purification Low_Yield->Inefficient_Purification Optimize_Time_Temp Optimize Reaction Time & Temperature Incomplete_Reaction->Optimize_Time_Temp Prompt_Workup_Storage Prompt Workup & Proper Storage Product_Degradation->Prompt_Workup_Storage Control_Stoichiometry Control Stoichiometry & Slow Addition Poor_Selectivity->Control_Stoichiometry Optimize_Purification Optimize Purification Method Inefficient_Purification->Optimize_Purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Bromination of 1,4-Benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of 1,4-benzoquinone.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis of brominated 1,4-benzoquinones, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the yield of my desired brominated 1,4-benzoquinone unexpectedly low?

Answer: Low yields can stem from several factors throughout the experimental process. Incomplete conversion of starting material, formation of side products, and mechanical losses during workup are common culprits.

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Side Reactions: The primary cause of low yields is often the formation of side products such as over-brominated species or the presence of unoxidized hydroquinone intermediates.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of bromine to 1,4-benzoquinone can lead to either incomplete bromination or excessive formation of polybrominated products. Carefully control the addition of the brominating agent.

  • Purification Losses: Significant amounts of product can be lost during recrystallization or chromatographic purification. Optimize your purification solvent system to maximize recovery.

Question: My final product is a mixture of different brominated species. How can I improve the selectivity for a specific product, such as 2,5-dibromo-1,4-benzoquinone?

Answer: Achieving high selectivity is critical and can be influenced by several reaction parameters.

  • Control of Stoichiometry: To favor the formation of dibrominated products over higher bromination states, use a controlled amount of the brominating agent (typically around 2 equivalents). Adding the bromine solution dropwise over a period allows for better control of the reaction.

  • Reaction Temperature: Lower temperatures generally favor kinetic control and can enhance selectivity. Running the reaction at or below room temperature may reduce the rate of over-bromination.

  • Choice of Solvent: The reaction is often performed in solvents like acetic acid or chloroform. The choice of solvent can influence the solubility of intermediates and the reaction rate, thereby affecting product distribution.

Question: I have isolated a product that is not the expected yellow color of 2,5-dibromo-1,4-benzoquinone. What could it be?

Answer: The color of the isolated product can be a good indicator of its identity.

  • Colorless or Off-White Solid: This may indicate the presence of the hydroquinone intermediate, 2,5-dibromo-1,4-dihydroxybenzene. This occurs if the oxidation step is incomplete.

  • Dark-Colored or Tarry Substance: Quinones can decompose or polymerize in the presence of strong acids or bases, or upon prolonged heating. Ensure that the reaction and workup conditions are not overly harsh.

Question: How can I confirm the identity and purity of my brominated 1,4-benzoquinone product?

Answer: A combination of spectroscopic and physical characterization techniques is essential.

  • Melting Point: Compare the melting point of your product with the literature value. A broad melting point range suggests impurities.

  • Spectroscopy:

    • NMR (¹H and ¹³C): Provides information about the substitution pattern on the quinone ring.

    • IR: Shows characteristic C=O and C=C stretching frequencies for the quinone system.

    • Mass Spectrometry: Confirms the molecular weight and bromine isotope pattern of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of 1,4-benzoquinone?

A1: The most prevalent side reaction is over-bromination , leading to the formation of 2,3,5-tribromo- and 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil). Another common issue is the incomplete oxidation of brominated hydroquinone intermediates back to the quinone form. Addition of HBr across the double bond to form a bromohydroquinone is an initial step, and this intermediate must be efficiently oxidized to the final product.

Q2: What is the role of the solvent in this reaction?

A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway. Acetic acid is a common solvent as it can facilitate the reaction and is relatively resistant to oxidation by bromine. Chloroform is another option. The polarity and protic/aprotic nature of the solvent can affect the stability of intermediates and transition states.

Q3: Can I use N-Bromosuccinimide (NBS) as a brominating agent?

A3: Yes, NBS can be used as a source of bromine. It is often considered a milder and more selective brominating agent than elemental bromine, which can help to control over-bromination. The reaction with NBS may require a radical initiator or acidic catalyst depending on the substrate and desired outcome.

Q4: How should I purify the crude product?

A4: Recrystallization is a common method for purifying brominated 1,4-benzoquinones. Suitable solvents include ethanol, acetic acid, or mixtures of solvents. For more difficult separations of isomeric mixtures, column chromatography on silica gel may be necessary.

Data Presentation

The following table summarizes the key reactants and products in the synthesis of 2,5-dibromo-1,4-benzoquinone, along with their physical properties.

CompoundRoleMolar Mass ( g/mol )Melting Point (°C)Appearance
1,4-DihydroxybenzeneStarting Material110.11172-175White solid
BromineReagent159.81-7.2Reddish-brown liquid
2,5-Dibromo-1,4-dihydroxybenzeneIntermediate267.92188-189Colorless solid[1]
2,5-Dibromo-1,4-benzoquinoneDesired Product265.90193Yellow solid
2,3,5,6-Tetrabromo-1,4-benzoquinoneSide Product423.68299-300Yellow-orange solid

Experimental Protocols

Synthesis of 2,5-Dibromo-1,4-benzoquinone from 1,4-Dihydroxybenzene

This two-step protocol is adapted from established literature procedures.[1]

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

  • In a fume hood, suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of bromine (0.4 mol, 64 g, 20.5 mL) in 20 mL of glacial acetic acid.

  • With vigorous stirring, add the bromine solution dropwise to the suspension of 1,4-dihydroxybenzene. The reaction is exothermic, and the temperature may increase slightly.

  • A colorless precipitate should form within approximately 10 minutes.

  • Continue stirring the mixture for 1 hour at room temperature to ensure the reaction goes to completion.

  • Filter the resulting solid using a Büchner funnel and wash it with a small amount of cold acetic acid.

  • The filtrate can be concentrated to yield additional product. The obtained 2,5-dibromo-1,4-dihydroxybenzene can be used in the next step without further purification.

Step 2: Oxidation to 2,5-Dibromo-1,4-benzoquinone

  • Dissolve the 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g) in a mixture of 50 mL of acetonitrile and 10 mL of water.

  • Add a catalytic amount of ceric ammonium nitrate (CAN) (2 mol%).

  • Prepare a solution of tert-Butyl hydroperoxide (TBHP) in dichloromethane (3.6 mmol/mL).

  • Add 2.5 equivalents (7.0 mL) of the TBHP solution dropwise to the reaction mixture over 8 hours using a syringe pump.

  • Allow the reaction to proceed for a total of 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and extract with dilute hydrochloric acid (2 M), water, and saturated sodium bicarbonate solution.

  • Wash the organic phase with saturated sodium chloride solution and dry over magnesium sulfate.

  • Remove the solvent under vacuum to obtain 2,5-dibromo-1,4-benzoquinone as a yellow solid.

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxidation s1_start 1,4-Dihydroxybenzene in Acetic Acid s1_reaction Stir at Room Temp (1 hour) s1_start->s1_reaction s1_reagent Bromine in Acetic Acid s1_reagent->s1_reaction s1_product 2,5-Dibromo-1,4- dihydroxybenzene s1_reaction->s1_product s2_start 2,5-Dibromo-1,4- dihydroxybenzene s1_product->s2_start Intermediate s2_reaction Stir for 12 hours s2_start->s2_reaction s2_reagents CAN (cat.), TBHP in CH3CN/H2O s2_reagents->s2_reaction s2_workup Workup & Purification s2_reaction->s2_workup s2_product 2,5-Dibromo-1,4- benzoquinone s2_workup->s2_product

Caption: Experimental workflow for the two-step synthesis of 2,5-dibromo-1,4-benzoquinone.

reaction_pathways start 1,4-Benzoquinone intermediate Brominated Hydroquinone Intermediate start->intermediate + Br2 / HBr decomposition Decomposition Products start->decomposition Harsh Conditions (pH, Temp) main_product 2,5-Dibromo-1,4- benzoquinone over_bromination Tri- and Tetrabromo- 1,4-benzoquinone main_product->over_bromination Excess Br2 main_product->decomposition Harsh Conditions (pH, Temp) intermediate->main_product Oxidation

Caption: Key reaction pathways in the bromination of 1,4-benzoquinone.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Over-bromination issue->cause1 cause2 Incomplete Oxidation issue->cause2 cause3 Decomposition issue->cause3 sol1 Control Stoichiometry Lower Temperature cause1->sol1 Check for... sol2 Ensure Sufficient Oxidant Increase Reaction Time cause2->sol2 Check for... sol3 Avoid Extreme pH and High Temperatures cause3->sol3 Check for...

Caption: Troubleshooting decision tree for bromination of 1,4-benzoquinone.

References

Technical Support Center: Purification of 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-bromo-1,4-benzoquinone from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials such as hydroquinone or a phenol derivative, over-brominated species (e.g., 2,3-dibromo-1,4-benzoquinone), and decomposition products. Benzoquinones can be sensitive to light, heat, and both strong acids and bases, which can lead to the formation of dark-colored polymeric materials or quinhydrone complexes.[1][2][3]

Q2: My crude this compound is a dark, oily substance instead of a crystalline solid. What could be the reason?

A2: The formation of a dark oil suggests the presence of significant impurities or decomposition. This can be caused by harsh reaction or workup conditions. The dark color is often attributed to the formation of quinhydrone, a charge-transfer complex between the quinone and its corresponding hydroquinone.[2][3] To obtain a crystalline product, it is crucial to perform the purification steps promptly after the reaction and to avoid exposure to high temperatures or strong acidic/basic conditions.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to light, air, and heat.[1] It should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Storing in polyethylene containers is not recommended as the compound can degrade and stain the plastic.[3]

Q4: Can I use sublimation to purify this compound?

A4: Sublimation can be an effective purification method for some benzoquinones, as they can sublime when heated near their melting point under atmospheric or reduced pressure.[2][4] This method is particularly useful for removing non-volatile impurities. However, the feasibility and efficiency depend on the thermal stability of this compound. A small-scale test is recommended to determine if significant decomposition occurs at the sublimation temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification - Incomplete reaction. - Product loss during extraction or washing steps. - Decomposition of the product during purification.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of aqueous washes is neutral. - Avoid high temperatures and prolonged exposure to silica gel or alumina during chromatography.[5]
Product is a dark brown or black solid - Presence of quinhydrone or polymeric decomposition products.[2][3]- Attempt recrystallization from a suitable solvent. The impurities may remain in the mother liquor. - Perform column chromatography. The colored impurities may be more polar and can be separated. - Consider an activated carbon treatment during recrystallization to remove colored impurities.
Difficulty in achieving sharp crystals during recrystallization - Inappropriate solvent choice. - Presence of impurities that inhibit crystal growth. - Cooling the solution too quickly.- Screen a variety of solvents to find one in which the compound is sparingly soluble at room temperature and highly soluble when hot.[6][7] - If impurities are suspected, pre-purify the crude product by column chromatography. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[8]
Streaking or tailing of the product spot on TLC plates - The compound may be too polar for the chosen eluent system. - The compound may be degrading on the silica gel plate. - The sample is too concentrated.- Increase the polarity of the eluent system. - Add a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and reduce interaction with the stationary phase. - Dilute the sample before spotting it on the TLC plate.
Product decomposes during column chromatography - The silica gel or alumina is too acidic or basic. - Prolonged contact time with the stationary phase.- Use a deactivated stationary phase. For silica gel, this can be done by pre-treating it with a solution of triethylamine in the eluent.[5] Alternatively, use a neutral stationary phase like neutral alumina. - Run the column with a slightly higher flow rate to minimize the residence time of the compound on the column.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.[7] Potential solvents include ethanol, methanol, acetic acid, or mixtures of hexane and ethyl acetate.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.[8] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum.

Column Chromatography of this compound
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good system will give the this compound a retention factor (Rf) of around 0.25-0.35.[9] A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.[9][10] Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.[10]

  • Elution: Add the eluent to the column and begin collecting fractions.[11] Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following tables provide illustrative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the purity of the crude product.

Table 1: Typical Recrystallization Solvents and Expected Recovery

SolventSolubility at 25°CSolubility at Boiling PointTypical Recovery
95% EthanolSparingly SolubleSoluble70-85%
Glacial Acetic AcidSparingly SolubleSoluble65-80%
Hexane/Ethyl Acetate (4:1)Slightly SolubleSoluble75-90%

Table 2: Column Chromatography Parameters

Stationary PhaseEluent System (v/v)Expected Rf of Product
Silica Gel (60 Å, 230-400 mesh)Hexane:Ethyl Acetate (9:1 to 7:3)0.25 - 0.40
Silica Gel (60 Å, 230-400 mesh)Dichloromethane:Hexane (1:1 to 3:1)0.30 - 0.45
Neutral AluminaTolueneVaries

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex mixtures TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC TLC->Column_Chromatography If impure Pure_Product Pure this compound TLC->Pure_Product If pure Melting_Point Melting Point Determination NMR NMR Spectroscopy Pure_Product->Melting_Point Pure_Product->NMR

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Guide Start Impure Product Is_Colored Is the product highly colored? Start->Is_Colored Recrystallize Attempt Recrystallization Is_Colored->Recrystallize Yes Check_Purity Check Purity (TLC/Melting Point) Is_Colored->Check_Purity No Recrystallize->Check_Purity Column_Chromatography Perform Column Chromatography Column_Chromatography->Check_Purity Check_Purity->Column_Chromatography No Pure Pure Product Check_Purity->Pure Yes Low_Yield Is the yield low? Pure->Low_Yield Optimize_Reaction Optimize Reaction/Workup Low_Yield->Optimize_Reaction Yes Decomposition Product Decomposing? Low_Yield->Decomposition No Inert_Atmosphere Use Inert Atmosphere/Milder Conditions Decomposition->Inert_Atmosphere Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Stability of 2-Bromo-1,4-benzoquinone under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Bromo-1,4-benzoquinone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a well-ventilated and dry area.[1] It is sensitive to light and moisture.[2] For optimal stability, store it away from heat, open flames, and incompatible materials such as strong reducing agents.[1][2] When handling, use standard personal protective equipment (PPE), including chemical safety glasses and gloves, and operate within a chemical fume hood to avoid inhaling the dust, which can cause respiratory irritation.[2][3]

Q2: What is the general chemical stability of this compound?

A2: Under recommended storage conditions, this compound is generally stable.[1][4] However, it is a reactive compound due to the electrophilic nature of the quinone ring, which is enhanced by the electron-withdrawing bromine atom.[5] It is sensitive to both strong mineral acids and alkalis, which can lead to condensation and decomposition.[6] It can also undergo photoaccelerated decomposition.[5]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. Common solvents include alcohols, ethers, carbon disulfide, acetic acid, and dichloromethane.[3][5][7]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways involve its high reactivity. Key pathways include:

  • Nucleophilic Addition/Substitution: It readily reacts with nucleophiles such as amines (e.g., lysine residues in proteins) and thiols (e.g., cysteine residues).[5][8] This can lead to the formation of substituted hydroquinones, which may be further oxidized.

  • Decomposition under Harsh pH: Strong acidic or alkaline conditions can cause the compound to decompose.[6] In basic environments, the reactivity towards nucleophiles is enhanced.[9]

  • Photodecomposition: Exposure to light can accelerate its degradation.[5]

  • Thermal Decomposition: While specific data for this compound is limited, related p-benzoquinones can sublime or decompose at elevated temperatures.[10] Decomposition below the boiling point has been noted for similar compounds.[2]

Troubleshooting Guides

Problem: The compound appears to have degraded during my reaction, leading to low yield or unexpected products.

  • Possible Cause 1: Presence of Nucleophiles. Unintended nucleophiles (including water, amines, or thiols from other reagents) can react with this compound. The reactivity is significant, especially under neutral to basic conditions.[9]

    • Solution: Ensure all solvents and reagents are anhydrous and free from nucleophilic contaminants. If a nucleophile is part of the reaction, control the stoichiometry and addition rate carefully.

  • Possible Cause 2: Extreme pH. The stability of the quinone ring is compromised by strong acids or bases.[6]

    • Solution: Maintain a neutral or mildly acidic pH unless the reaction protocol specifies otherwise. Use buffers if necessary to control the pH.

  • Possible Cause 3: Exposure to Light. Photodecomposition can be a significant issue.[5]

    • Solution: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

  • Possible Cause 4: High Temperature. Excessive heat can lead to thermal degradation or unwanted side reactions.

    • Solution: Run the reaction at the lowest effective temperature. Monitor the reaction temperature closely.

Problem: The color of my reaction mixture turned dark brown or black.

  • Possible Cause: The formation of dark-colored byproducts is common in quinone chemistry and often indicates decomposition or polymerization. This can be initiated by exposure to air (oxidation), light, or high pH, leading to the formation of complex condensation products or humic-like substances. 1,4-Benzoquinone is known to stain skin dark brown upon contact.[6]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the reaction is protected from light and that the pH is controlled.

Problem: I am observing multiple spots on my TLC plate, and I suspect they are degradation products.

  • Possible Cause: this compound can undergo nucleophilic addition to form a hydroquinone intermediate, which can then be re-oxidized to a new substituted quinone.[11] This can lead to a mixture of mono- and di-substituted products, as well as the corresponding hydroquinones.

    • Solution: Use co-spotting with your starting material on the TLC plate to identify unreacted compound. The more polar spots are often the hydroquinone derivatives. LC-MS analysis is highly recommended to identify the mass of the various products and infer their structures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₃BrO₂[3]
Molecular Weight186.99 g/mol [12]
AppearanceColorless to yellow or light yellow to brown solid/powder[3][13]
SolubilitySoluble in alcohols, ethers, carbon disulfide, acetic acid[3][5]
StorageStore in a sealed container in a well-ventilated, dry place[1]
SensitivitiesLight and moisture sensitive; sensitive to strong acids and alkalis[2][6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Addition of a Thiol

This protocol is a generalized procedure based on the known reactivity of benzoquinones with S-nucleophiles.[11]

  • Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., methanol or dichloromethane) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Protect the flask from light.

  • Reagent Addition: In a separate flask, dissolve the thiol nucleophile (1 to 2 equivalents, depending on desired substitution) in the same solvent.

  • Reaction: Add the thiol solution dropwise to the stirred solution of this compound at room temperature or a specified reaction temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically involves the formation of a hydroquinone intermediate, which may be oxidized back to a quinone by excess starting material or exposure to air.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting product mixture using column chromatography or recrystallization to isolate the desired substituted quinone.

Protocol 2: Assessing Compound Stability in a Specific Solvent

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Sample Incubation: Aliquot the solution into several amber vials. Keep one vial as the time-zero (T₀) reference and store it at -20°C. Store the other vials under the desired test conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), take one vial from the test condition.

  • Quantification: Analyze the T₀ sample and the time-point sample by HPLC with a UV detector. Compare the peak area of this compound at each time point to the T₀ sample to determine the percentage of compound remaining.

  • Data Interpretation: Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life in the tested solvent.

Visualizations

G Diagram 1: General Workflow for Handling this compound cluster_storage Storage & Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Final Storage storage Store in cool, dark, dry place weigh Weigh quickly in fume hood storage->weigh dissolve Dissolve in anhydrous solvent (protect from light) weigh->dissolve reaction Perform reaction under inert atmosphere (N2/Ar) dissolve->reaction monitor Monitor by TLC/LC-MS reaction->monitor quench Quench reaction monitor->quench extract Solvent extraction quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify characterize Characterize product (NMR, MS) purify->characterize final_store Store final product under recommended conditions characterize->final_store

Caption: General workflow for handling this compound.

G Diagram 2: Reactivity & Degradation Pathways cluster_conditions Instability Factors cluster_reactants Reactive Partners cluster_products Resulting Products BQ This compound Decomp Decomposition/ Polymerization Products BQ->Decomp Add_Sub Nucleophilic Addition/ Substitution Products BQ->Add_Sub Light Light (UV/Vis) Light->Decomp accelerates Heat High Temperature Heat->Decomp causes Base Strong Base (High pH) Base->Decomp causes Base->Add_Sub enhances reaction with nucleophiles Acid Strong Acid (Low pH) Acid->Decomp causes Nucleophiles Nucleophiles (e.g., R-SH, R-NH2) Nucleophiles->Add_Sub leads to

Caption: Reactivity and potential degradation pathways.

G Diagram 3: Troubleshooting Decision Tree for Low Yield start Low Yield or Impure Product q1 Was the reaction protected from light? start->q1 s1 Action: Rerun reaction in amber flask or wrapped in foil. q1->s1 No q2 Were solvents and reagents anhydrous? q1->q2 Yes a1_yes Yes a1_no No s2 Action: Use freshly dried solvents and reagents. q2->s2 No q3 Was pH controlled (avoided strong base)? q2->q3 Yes a2_yes Yes a2_no No s3 Action: Use a non-nucleophilic base or buffer system. q3->s3 No q4 Was reaction run under inert atmosphere? q3->q4 Yes a3_yes Yes a3_no No s4 Action: Rerun under N2 or Ar to prevent oxidation. q4->s4 No end If issues persist, consider alternative synthetic route. q4->end Yes a4_no No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Characterization of Impurities in 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing impurities in 2-Bromo-1,4-benzoquinone. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The impurity profile of this compound is largely dependent on its synthetic route and storage conditions. Potential impurities can be categorized as:

  • Starting Materials and Reagents: Unreacted precursors such as p-benzoquinone or hydroquinone may be present.

  • Reaction Byproducts: Over-brominated species like 2,5-dibromo-1,4-benzoquinone, 2,6-dibromo-1,4-benzoquinone, or tribromo-1,4-benzoquinone can form if the reaction is not carefully controlled.[1]

  • Degradation Products: Benzoquinones can be susceptible to degradation, especially when exposed to light, heat, or alkaline conditions.[2][3][4] Hydrolysis or other degradation pathways can lead to the formation of various related compounds.

Q2: How can I get a preliminary assessment of the purity of my this compound sample?

A simple visual inspection can be informative. Pure this compound should be a light yellow to brown crystalline powder.[5] Darker coloration may indicate the presence of impurities, such as quinhydrone, which is a charge-transfer complex formed between a quinone and its corresponding hydroquinone.

For a more definitive preliminary check, Thin-Layer Chromatography (TLC) is a rapid and effective technique to visualize the number of components in your sample and identify the presence of major impurities.

Q3: Which analytical techniques are most suitable for the detailed characterization of impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase method with UV detection is typically the most effective approach.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any significant impurities.[7][8][9]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), this technique provides molecular weight information that is crucial for identifying unknown impurities.

Q4: How should I prepare my samples for HPLC analysis to ensure the stability of this compound?

Due to the potential for degradation, especially in aqueous solutions, it is recommended to prepare samples fresh and analyze them promptly.[10] Use high-purity solvents, and if possible, keep the sample solutions cool and protected from light before injection. For reversed-phase HPLC, dissolving the sample in the mobile phase is often a good practice.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Silanol Interactions: The carbonyl groups of the benzoquinone can interact with free silanol groups on the silica-based column packing, leading to peak tailing.Lower the mobile phase pH to around 2-3 with an acidic modifier like formic or phosphoric acid to suppress the ionization of the silanol groups.
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.Dilute the sample and inject a smaller volume.
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase.Use a guard column to protect the analytical column. If contaminated, flush the column with a strong solvent. If degraded, the column may need to be replaced.[11]
Variable Retention Times Inconsistent Mobile Phase Preparation: Small variations in mobile phase pH or composition can lead to significant shifts in retention time.Ensure accurate and consistent preparation of the mobile phase, including the use of a calibrated pH meter. Prepare fresh mobile phase daily.
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Pump Malfunction or Leaks: Inconsistent flow from the HPLC pump due to air bubbles or leaks will cause retention times to vary.[12]Purge the pump to remove any air bubbles and check for any leaks in the system.
Appearance of Unexpected Peaks ("Ghost Peaks") Sample or Standard Degradation: this compound is susceptible to degradation, which can result in the appearance of extra peaks in the chromatogram.[10]Prepare fresh samples and standards immediately before analysis. Store stock solutions under appropriate conditions (refrigerated, protected from light) and for a limited time.
Contaminated Mobile Phase or Solvents: Impurities in the water or organic solvents used for the mobile phase can appear as ghost peaks, especially in gradient elution.Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.Implement a robust needle wash protocol and, if necessary, inject a blank solvent run between samples to flush the system.

Quantitative Data Summary

The following table summarizes the potential impurities in this compound and the primary analytical techniques for their identification and quantification.

Impurity Potential Source Primary Analytical Technique(s) Expected Retention Time (Relative to this compound)
p-Benzoquinone Starting MaterialHPLC, GC-MSEarlier
Hydroquinone Starting Material / Degradation ProductHPLCEarlier
2,5-Dibromo-1,4-benzoquinone Reaction ByproductHPLC, LC-MS, NMRLater
2,6-Dibromo-1,4-benzoquinone Reaction ByproductHPLC, LC-MS, NMRLater
Tribromo-1,4-benzoquinone Reaction ByproductHPLC, LC-MS, NMRMuch Later
Degradation Products (e.g., hydroxylated species) DegradationHPLC, LC-MSVariable (often more polar, so earlier)

Note: Relative retention times are based on typical reversed-phase HPLC conditions where less polar compounds elute later.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method for the purity analysis of this compound and the separation of its potential impurities. Method optimization may be required for specific instrumentation and impurity profiles.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column compartment, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 50.0 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    • Vortex and sonicate the solutions to ensure complete dissolution. Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

    • Calculate the percentage purity by the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Structural Confirmation by NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound and to detect the presence of any proton- or carbon-containing impurities.

  • Methodology:

    • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), should be used.

    • Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound sample in the chosen deuterated solvent.

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of pure this compound is expected to show three signals for the vinyl protons in the aromatic region. The presence of additional signals may indicate impurities. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for the structural elucidation of unknown impurities.

Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio.

  • Methodology:

    • Ionization Technique: Electrospray ionization (ESI) is suitable when coupled with HPLC. Electron ionization (EI) can be used with GC for volatile impurities.

    • Analysis: The mass spectrum of each batch should be acquired and compared to the expected mass spectrum of this compound (C₆H₃BrO₂; monoisotopic mass: 185.93 g/mol ).[13] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Visualizations

experimental_workflow Experimental Workflow for Impurity Characterization cluster_sample_prep Sample Preparation cluster_data_processing Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC-UV/PDA Analysis filter->hplc Purity & Quantification lcms LC-MS Analysis filter->lcms Molecular Weight nmr NMR Analysis (¹H, ¹³C) filter->nmr Structure purity Purity Calculation (%) hplc->purity impurity_id Impurity Identification lcms->impurity_id structure_elucid Structural Elucidation nmr->structure_elucid impurity_id->structure_elucid structure_elucid->impurity_id

Caption: A typical experimental workflow for the characterization of impurities.

troubleshooting_flow Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak(s) in Chromatogram check_blank Peak in Blank Run? start->check_blank check_fresh Fresh Sample vs. Old Sample? check_blank->check_fresh No action_solvent Source: Mobile Phase or System Contamination. Action: Use fresh, high-purity solvents. check_blank->action_solvent Yes check_retention Consistent Retention Time? check_fresh->check_retention No change action_degradation Source: Sample Degradation. Action: Prepare fresh samples, store properly. check_fresh->action_degradation Peaks increase in old sample action_carryover Source: Carryover. Action: Improve needle wash, run blanks. check_retention->action_carryover No action_impurity Likely a real impurity from synthesis. Action: Proceed with characterization (LC-MS, NMR). check_retention->action_impurity Yes

Caption: A logical flow for troubleshooting the source of unexpected peaks.

signaling_pathway Potential Cellular Mechanisms of this compound Toxicity cluster_redox Redox Cycling & Oxidative Stress cluster_alkylation Michael Addition (Alkylation) bq This compound (Electrophile) semiquinone Semiquinone Radical bq->semiquinone One-electron reduction (e.g., by reductases) adduct_gsh GSH Adduct bq->adduct_gsh Michael Addition adduct_protein Protein Adduct bq->adduct_protein Michael Addition semiquinone->bq Reaction with O₂ ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) semiquinone->ros ox_stress Oxidative Stress ros->ox_stress damage Cellular Damage (Lipids, Proteins, DNA) ox_stress->damage gsh Glutathione (GSH) (Cellular Thiol) gsh->adduct_gsh protein_thiol Protein Thiols (-SH groups) protein_thiol->adduct_protein depletion Depletion of Antioxidants adduct_gsh->depletion dysfunction Protein Dysfunction adduct_protein->dysfunction

Caption: Key signaling pathways potentially affected by this compound.

References

Optimizing solvent and temperature for 2-Bromo-1,4-benzoquinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-1,4-benzoquinone Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reactions involving this compound. Find answers to frequently asked questions and troubleshoot common experimental issues to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and handling recommendations for this compound?

A1: this compound is a light yellow to brown crystalline solid with a pungent odor.[1][2] It is soluble in various organic solvents, including alcohols, ethers, chloroform, and carbon disulfide.[1][2] Due to its reactivity and potential for irritation, it should be handled with appropriate personal protective equipment, including gloves and eye/face protection.[1][3][4] It is classified as an irritant to the skin, eyes, and respiratory system.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a dry, sealed container, preferably under an inert gas atmosphere.[4] Recommended storage temperatures are typically between 2-8°C.[1] The compound is sensitive to light, air, and heat, which can lead to decomposition, so protection from these elements is crucial for maintaining its purity and reactivity.[4]

Q3: What types of reactions does this compound typically undergo?

A3: As a highly reactive α,β-unsaturated ketone, this compound is involved in several key reaction types:

  • Nucleophilic Addition/Substitution: It readily reacts with nucleophiles like amines and thiols.[2] The reaction can proceed via Michael addition (conjugate addition) to the carbon-carbon double bond or by substitution of the bromine atom.[2][5][6]

  • Diels-Alder Reactions: It acts as an effective dienophile in [4+2] cycloaddition reactions due to its electron-deficient ring system.[7][8]

  • Oxidation-Reduction Reactions: The quinone structure allows it to act as an oxidant in various chemical processes.[1]

Q4: How stable is this compound under typical reaction conditions?

A4: The parent compound, 1,4-benzoquinone, is sensitive to both strong mineral acids and alkalis, which can induce condensation and decomposition.[9] this compound shares this sensitivity. It is thermally stable to a certain degree but can sublime.[10] Prolonged heating or exposure to incompatible reagents can lead to degradation and the formation of undesired byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Q: I am experiencing low yields in my reaction of this compound with an amine/thiol nucleophile. What are the potential causes and solutions?

A: Low yields in nucleophilic substitution reactions can stem from several factors. Here is a step-by-step guide to troubleshoot this issue.

  • Problem: Incomplete Reaction.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11] If the starting material is still present after the expected reaction time, consider extending the duration or increasing the temperature. For instance, some reactions are stirred at room temperature for extended periods (e.g., 52 hours), while others may require refluxing for 3 hours to ensure completion.[5][11][12]

  • Problem: Side Product Formation.

    • Solution: The hydroquinone intermediate formed after the initial nucleophilic addition can be re-oxidized by excess benzoquinone, leading to a second nucleophilic attack and the formation of di-substituted products.[6][13] To minimize this, use a 1:1 molar ratio of reactants or a slight excess of the nucleophile. The choice of solvent can also influence product distribution.

  • Problem: Degradation of Starting Material.

    • Solution: this compound can degrade in the presence of strong bases or high temperatures. If a base is required, use a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃).[14] If the reaction requires heat, apply it gradually and avoid excessively high temperatures.

Issue 2: Formation of Multiple Products in Diels-Alder Reactions

Q: My Diels-Alder reaction is producing a mixture of regioisomers and/or stereoisomers. How can I improve the selectivity?

A: The selectivity of Diels-Alder reactions involving substituted quinones can be complex.

  • Problem: Poor Regioselectivity.

    • Solution: The electron-withdrawing bromine atom influences the electronics of the two double bonds in the quinone ring, affecting regioselectivity. Changing the solvent can have a significant impact; polar solvents or even aqueous media can sometimes enhance reaction rates and selectivity.[15][16]

  • Problem: Poor Stereoselectivity (Endo/Exo Mixture).

    • Solution: Lewis acid catalysts (e.g., Eu(fod)₃, BF₃·OEt₂, ZnBr₂) can dramatically improve both reaction rates and stereoselectivity, often favoring the formation of a single isomer.[7] The choice of catalyst is crucial, as different Lewis acids can favor different products.[7] Lowering the reaction temperature may also increase the proportion of the thermodynamically favored endo product.

Data Presentation: Solvent and Temperature Effects

The choice of solvent and temperature is critical for controlling the outcome of reactions with this compound. The following tables summarize conditions reported in the literature for common reaction types.

Table 1: Conditions for Nucleophilic Substitution Reactions

Nucleophile Solvent System Temperature Base Typical Duration Reference
Amines (General) Ethanol, Acetic Acid, Water Reflux Sodium Acetate 3 hours [5][12]
4-(2-aminoethyl)morpholine Chloroform (CHCl₃) Room Temp. None 52 hours [11]

| 4'-aminobenzo-18-crown-6 | Dichloromethane (CH₂Cl₂) | Reflux | Na₂CO₃ | Monitored by TLC |[14] |

Table 2: Conditions for Diels-Alder Reactions

Diene Solvent Temperature Catalyst Outcome Reference
Cyclopentadiene Varies Thermal or Catalyzed Eu(fod)₃, BF₃·OEt₂, ZnBr₂ High chemo- and stereoselectivity [7]
Cyclohexadienes Water vs. Organic Solvents Room Temp. None Higher yield in water [15]

| Thiophene Derivatives | Varies | Room Temp. or Reflux | AlCl₃ | Solvent has a dramatic effect |[16] |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol is adapted from the synthesis of substituted aminoquinones.[5][11]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or a mixture of ethanol and acetic acid in a round-bottom flask.[5][11]

  • Addition of Nucleophile: To this solution, add the amine nucleophile (1 equivalent). If required, add a mild base like sodium acetate or sodium carbonate.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature or reflux).

  • Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.[11]

  • Workup: Upon completion, perform an aqueous workup. This typically involves adding water and extracting the product with an organic solvent like chloroform.[11]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography or recrystallization.[11]

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is based on methodologies for cycloadditions with substituted benzoquinones.[7]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the this compound (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to control selectivity.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) (0.1-1 equivalent) to the solution and stir for 15-30 minutes.

  • Diene Addition: Add the diene (1-1.2 equivalents) dropwise to the mixture.

  • Reaction and Monitoring: Allow the reaction to stir at the selected temperature until TLC indicates the consumption of the starting quinone.

  • Quenching and Workup: Quench the reaction by adding a suitable reagent (e.g., saturated NaHCO₃ solution). Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting cycloadduct via column chromatography.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in appropriate solvent add_reagent Add Nucleophile/Diene (and Catalyst if needed) start->add_reagent react Stir at specified Temperature & Time add_reagent->react monitor Monitor via TLC react->monitor monitor->react Incomplete workup Aqueous Workup or Quenching monitor->workup Complete extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify end Isolated Product purify->end

TroubleshootingTree start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity First Step check_conditions Review Reaction Conditions start->check_conditions If Purity OK temp temp check_conditions->temp time time check_conditions->time solvent solvent check_conditions->solvent sol_temp Adjust Temp: Lower for selectivity, higher for rate temp->sol_temp sol_time Extend Reaction Time (Monitor by TLC) time->sol_time sol_solvent Change Solvent Polarity or Add Catalyst solvent->sol_solvent

References

Technical Support Center: 2-Bromo-1,4-benzoquinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1,4-benzoquinone. It focuses on common issues encountered during reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown or black immediately after adding an aqueous quench. What is happening and how can I prevent it?

A: This is a classic sign of quinone decomposition or oxidation.[1] Quinones are highly susceptible to degradation under various conditions. The color change is often due to the formation of complex, colored polymers or humic-acid-like substances.[1]

  • Probable Cause: Exposure to atmospheric oxygen, inappropriate pH, or high temperatures during the quench can accelerate degradation.[1] Benzoquinones can also react irreversibly in alkaline conditions (pH > 9).[2]

  • Solution:

    • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (Nitrogen or Argon) or by freeze-pump-thaw cycles.[1]

    • Inert Atmosphere: Perform the quench and subsequent extraction under an inert atmosphere.[1]

    • Controlled Quench: Cool the reaction mixture in an ice bath before and during the quench. Add the quenching solution slowly.

    • pH Control: Use a mildly acidic quench (e.g., dilute HCl or a buffer) to neutralize any basic reagents without making the solution strongly alkaline.

    • Antioxidants: If the product is highly sensitive, consider adding a small amount of an antioxidant like ascorbic acid or sodium dithionite to the quench solution.

Q2: I am struggling with a persistent emulsion during the extractive work-up. How can I resolve this?

A: Emulsions are common when working with complex reaction mixtures containing both organic and aqueous phases.

  • Solution:

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Change Solvent: Add a small amount of a different organic solvent with a different polarity.

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

    • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

Q3: My crude product is a dark, intractable tar after removing the solvent. What are my purification options?

A: Tarry residues indicate significant decomposition or the presence of polymeric byproducts.[3] Standard crystallization is often difficult in this scenario.

  • Solution:

    • Short Plug Filtration: Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel or alumina. This can remove the most polar, colored impurities.

    • Column Chromatography: This is often the most effective method. Use a gradient elution, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity (with ethyl acetate or another suitable solvent) to elute your product while leaving the tarry substances on the column.[3]

    • Precipitation/Trituration: Dissolve the residue in a good solvent (a solvent in which it is highly soluble) and then slowly add a non-solvent (a solvent in which the product is insoluble but the impurities are soluble) to precipitate the desired compound.[3]

Q4: My TLC analysis changed significantly after the aqueous work-up. Why did this happen?

A: This suggests that your product is unstable to the conditions of the work-up.[4]

  • Probable Cause: The product may be sensitive to acid, base, or water used during the extraction steps.[4]

  • Troubleshooting:

    • Take a small aliquot of your crude reaction mixture (before work-up).

    • Spot it on a TLC plate.

    • In a separate vial, simulate the work-up on the aliquot by adding the same acidic/basic/aqueous solutions.

    • Spot the "worked-up" aliquot on the same TLC plate.

    • Comparing the two spots will confirm if the work-up procedure is degrading your product.[4] If degradation is observed, a non-aqueous or buffered work-up is necessary.

Q5: What is a general work-up procedure for a reaction between this compound and a nucleophile (e.g., a thiol)?

A: Reactions with nucleophiles like thiols or amines typically result in substitution or addition products.[5][6] The work-up aims to remove unreacted starting materials, salts, and catalysts. A standard extractive procedure is often effective.

  • General Steps:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst is used, filter it off.

    • Remove the organic solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove basic compounds, water, and then a saturated sodium bicarbonate solution to remove acidic compounds.[7]

    • Finish with a brine wash to aid in drying.[7]

    • Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product for further purification.[7]

Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Reaction did not go to completion.[8] 2. Product decomposition during reaction or work-up.[1][3] 3. Product is soluble in the aqueous layer.[4] 4. Product was lost during purification (e.g., sublimation, irreversible adsorption on silica).[3]1. Monitor the reaction by TLC to confirm completion.[8] 2. Use degassed solvents, inert atmosphere, and lower temperatures.[1] 3. Back-extract the aqueous layers with fresh organic solvent.[4] 4. Use a less active stationary phase (e.g., alumina) for chromatography; avoid excessive heating during drying.[3]
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification method.1. Increase reaction time, temperature, or reagent stoichiometry.[8] 2. Optimize the column chromatography solvent system for better separation; attempt recrystallization from a different solvent system.[3]
Difficulty Crystallizing the Product 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystal formation. 3. The product is an oil at room temperature.1. Use a mixed solvent system or cool the solution to a lower temperature.[3] 2. First, purify by column chromatography to remove impurities.[3] 3. If the product is an oil, purification by chromatography is the preferred method.
Product Decomposes on Silica Gel Column 1. Silica gel is acidic and can degrade sensitive compounds. 2. The product is unstable to air and light, and prolonged chromatography increases exposure.1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%). 2. Use flash chromatography to minimize the run time; wrap the column in aluminum foil to protect it from light.[1]

Experimental Protocols

Protocol 1: General Extractive Work-up for Nucleophilic Substitution

This protocol is adapted from a standard procedure for related brominated quinones.[7]

  • Reaction Quench: After confirming reaction completion via TLC, cool the reaction vessel in an ice-water bath. Slowly add 50 mL of deionized water to quench the reaction.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., acetonitrile, THF), remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with:

    • 50 mL of 1M HCl (if basic impurities are expected).

    • 50 mL of deionized water.

    • 50 mL of saturated aqueous NaHCO₃ solution (to remove acidic impurities).

    • 50 mL of saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash the filter cake with a small amount of fresh dichloromethane. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Proceed with purification, typically via column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Select an appropriately sized column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal volume of the chromatography eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Workup_Workflow General Work-up and Purification Workflow start Reaction Mixture quench Quench Reaction (e.g., with H₂O or buffer) start->quench extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry Over Na₂SO₄ / MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify_choice Purification Method? crude->purify_choice chromatography Column Chromatography purify_choice->chromatography Oily / Tarry / Impure recrystallize Recrystallization purify_choice->recrystallize Crystalline Solid final_product Pure Product chromatography->final_product recrystallize->final_product

Caption: A typical workflow for the work-up and purification of products from this compound reactions.

Troubleshooting_Yield Troubleshooting Logic for Low Product Yield start Low Yield Observed check_reaction Check Crude Reaction TLC: Starting Material (SM) Present? start->check_reaction check_workup Check Crude Product TLC: New Spots / Streaking? check_reaction->check_workup No (No SM) incomplete Cause: Incomplete Reaction Solution: Optimize reaction (time, temp, equivalents) check_reaction->incomplete Yes check_aqueous TLC / Extract Aqueous Layer? check_workup->check_aqueous No decomposition Cause: Product Decomposition Solution: Milder work-up (lower temp, inert atm, no acid/base) check_workup->decomposition Yes aqueous_loss Cause: Product in Aqueous Layer Solution: Back-extract aqueous phase check_aqueous->aqueous_loss Yes, Product Found no_loss Product is stable and not in aqueous layer. Check purification step. check_aqueous->no_loss No

Caption: A decision tree to diagnose the cause of low yield in a this compound reaction.

Caption: Generalized reaction of this compound with a nucleophile, leading to a substituted quinone product.

References

Technical Support Center: Post-Reaction Purification of 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-Bromo-1,4-benzoquinone from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound has turned dark brown/black. What does this indicate?

A dark coloration is often indicative of the degradation of the quinone. Quinones are susceptible to oxidation, which can be triggered by exposure to light, air (oxygen), and elevated temperatures. This can lead to the formation of polymeric or other colored impurities.

Q2: What are the primary methods for removing unreacted this compound?

The most common and effective methods for purifying reaction mixtures containing this compound are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the desired product and impurities, and the available resources.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from the desired product. A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), should be developed to achieve good separation of spots on the TLC plate.

Q4: What precautions should I take when handling this compound?

This compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Column Chromatography
Problem Potential Cause Suggested Solution
Yellow/brown band streaking or tailing The compound may be too polar for the chosen eluent, or the column may be overloaded.Gradually increase the polarity of the eluent. Ensure the sample is loaded onto the column in a minimal volume of solvent.
Product decomposition on the column Silica gel is acidic and can cause the degradation of sensitive compounds like quinones.Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then with the eluent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Poor separation of product and unreacted quinone The eluent system may not have the optimal polarity.Systematically test different solvent mixtures using TLC to find an eluent that provides a good separation (Rf difference of at least 0.2) between your product and this compound.
Low recovery of the desired product The product may be strongly adsorbed to the stationary phase or may have co-eluted with other impurities.After eluting the desired product, flush the column with a highly polar solvent (e.g., methanol) to check for any retained compounds. Analyze all fractions carefully by TLC before combining them.
Recrystallization
Problem Potential Cause Suggested Solution
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Use a lower-boiling point solvent or a solvent mixture. Try adding a seed crystal to induce crystallization. If impurities are suspected, first purify the crude product by column chromatography.
No crystals form upon cooling. The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.
Low yield of recovered crystals. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. The mother liquor can be concentrated to obtain a second crop of crystals.
Crystals are colored, indicating impurities. Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb the desired product, so use it sparingly.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₆H₃BrO₂
Molar Mass 186.99 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 55 °C
Boiling Point 229.4 °C at 760 mmHg
Density 1.9 g/cm³
Solubility of this compound
Solvent Qualitative Solubility Notes
Water Slightly solubleQuinones have limited solubility in water.
Ethanol SolubleGenerally a good solvent for quinones.
Methanol SolubleSimilar to ethanol.
Acetone SolubleA good solvent for dissolving quinones.
Ethyl Acetate SolubleA common solvent for extraction and chromatography.
Dichloromethane SolubleA common solvent for extraction and chromatography.
Hexane / Petroleum Ether Sparingly soluble to insolubleQuinones are generally less soluble in nonpolar solvents.
Toluene SolubleCan be used for recrystallization of some quinones.
Diethyl Ether SolubleA common solvent for extraction.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar solvent that dissolves many organic compounds.
Dimethylformamide (DMF) SolubleA polar aprotic solvent that is a good solvent for many organic compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the separation of a desired product from unreacted this compound using silica gel chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh)

  • Solvents for eluent (e.g., hexanes, ethyl acetate)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Develop a TLC solvent system: Experiment with different ratios of hexanes and ethyl acetate to find a mobile phase that gives good separation between your desired product and this compound (aim for an Rf value of 0.2-0.4 for the desired product and a clear separation from the quinone spot).

  • Prepare the column: Securely clamp the column in a vertical position. Add a small plug of glass wool or cotton to the bottom and cover it with a thin layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel bed.

  • Load the sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel.

  • Elute the column: Add the eluent to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds.

  • Monitor the separation: Collect fractions and analyze them by TLC to identify which fractions contain your purified product.

  • Combine and evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying a solid product contaminated with this compound. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Filter paper and funnel (Büchner funnel for vacuum filtration)

  • Ice bath

Procedure:

  • Select a suitable solvent: The ideal solvent should dissolve the crude product at high temperatures but not at low temperatures. Test small amounts of the crude product in various solvents to find a suitable one. Common choices include ethanol, methanol, or mixtures like ethanol/water or hexane/ethyl acetate.

  • Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot filtration (optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and dry: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air dry or dry them in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_cc Chromatography Details cluster_recryst Recrystallization Details cluster_ext Extraction Details cluster_analysis Analysis Stage reaction_mixture Crude Reaction Mixture (Product + Unreacted this compound) dissolve Dissolve in Minimal Suitable Solvent reaction_mixture->dissolve extraction Liquid-Liquid Extraction reaction_mixture->extraction  If product has different solubility column_chromatography Column Chromatography (Silica Gel) dissolve->column_chromatography  If mixture is complex or oily recrystallization Recrystallization dissolve->recrystallization  If product is a solid cc_fractions Collect & Analyze Fractions (TLC) column_chromatography->cc_fractions recryst_cool Cool to Induce Crystallization recrystallization->recryst_cool ext_wash Wash Organic Layer extraction->ext_wash cc_combine Combine Pure Fractions cc_fractions->cc_combine cc_evaporate Evaporate Solvent cc_combine->cc_evaporate pure_product Pure Product cc_evaporate->pure_product recryst_filter Filter to Isolate Crystals recryst_cool->recryst_filter recryst_dry Wash and Dry Crystals recryst_filter->recryst_dry recryst_dry->pure_product ext_separate Separate Layers ext_wash->ext_separate ext_dry_evaporate Dry and Evaporate Solvent ext_separate->ext_dry_evaporate ext_dry_evaporate->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: Experimental workflow for the purification of a desired product from unreacted this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Bromo-1,4-benzoquinone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible results. In the context of pharmacologically relevant molecules such as 2-Bromo-1,4-benzoquinone, a reactive intermediate and potential building block, ensuring high purity is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) stands out as the predominant method for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will focus on a robust reversed-phase HPLC (RP-HPLC) method and compare it with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and traditional methods like melting point determination.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the compound and its potential impurities, as well as the specific requirements of the analysis.

Method Principle Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[1][2]High resolution and sensitivity, excellent for quantitative analysis of non-volatile and thermally labile compounds.[2]May require reference standards for impurity identification.
GC-MS Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.Ideal for the identification and quantification of volatile and semi-volatile impurities.[2]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information and can be used for absolute purity determination (qNMR) without a specific reference standard.[2]Lower sensitivity compared to chromatographic methods, and may be less effective for resolving complex mixtures of isomers.
Melting Point Determination A pure substance has a sharp, defined melting point, while impurities will broaden the melting point range.[3]Simple, inexpensive, and provides a quick indication of purity.[3]Insensitive to small amounts of impurities and not suitable for compounds that decompose on heating.

Hypothetical Performance Data for Purity Analysis of this compound

To illustrate the comparative performance of these methods, the following table presents hypothetical data for the analysis of a this compound sample containing known impurities.

Parameter HPLC-UV GC-MS qNMR Melting Point
Purity (%) 99.299.1 (for volatile impurities)99.3Not quantifiable
Limit of Detection (LOD) ~0.01%~0.005%~0.1%>1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%Not applicable
Precision (RSD%) < 1.0%< 1.5%< 2.0%Not applicable
Analysis Time ~20 min~30 min~15 min~10 min

Experimental Protocols

Proposed HPLC Method for this compound

This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound.

1. Instrumentation and Conditions:

Parameter Condition
HPLC System A system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[4]
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-12 min: 30-90% B12-15 min: 90% B15-16 min: 90-30% B16-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detection, monitoring at 280 nm.
Injection Volume 10 µL

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix, and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile, mix, and degas.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

3. HPLC System Setup and Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[4]

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and response of the main component.

  • Inject the sample solution.

  • After the analysis, wash the column with a high percentage of the organic solvent.

4. Data Analysis:

  • Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample using the area percentage method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Alternative Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for identifying volatile impurities that may not be detected by HPLC.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A suitable temperature gradient to separate compounds with different boiling points.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the same compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the sample and a certified internal standard into an NMR tube and dissolve in a deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals of the analyte and the internal standard to calculate the purity.

Visualizing the Workflow

To better understand the process of HPLC purity analysis, the following diagram illustrates the typical workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Workflow for HPLC Purity Analysis

The logical selection of an appropriate analytical method is crucial for obtaining reliable purity data.

Method_Selection cluster_methods Analytical Methods cluster_decision Decision Criteria CompoundInfo Compound Information (Volatility, Thermal Stability) IsVolatile Volatile & Thermally Stable? CompoundInfo->IsVolatile HPLC HPLC NeedStructure Structural Confirmation Needed? HPLC->NeedStructure FinalChoice Selected Purity Assessment Method HPLC->FinalChoice GC GC-MS GC->NeedStructure GC->FinalChoice NMR NMR NMR->FinalChoice IsVolatile->HPLC No IsVolatile->GC Yes NeedStructure->NMR Yes NeedStructure->FinalChoice No

Logic for Analytical Method Selection

References

A Comparative Guide to 1H and 13C NMR Assignments for 2-Bromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-1,4-benzoquinone and related 1,4-benzoquinone derivatives. The data presented is essential for the structural elucidation and characterization of this important class of compounds, which are prevalent in various research and development applications, including the synthesis of novel therapeutic agents.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and its structural analogs. These comparisons are vital for understanding the influence of substituents on the electronic environment of the quinone ring.

Table 1: ¹H NMR Spectral Data of this compound and Comparative Compounds

CompoundH-3H-5H-6J₃,₅ (Hz)J₅,₆ (Hz)J₃,₆ (Hz)Solvent
This compound 7.286.806.952.610.50.6Not Specified
1,4-Benzoquinone6.786.786.78---CDCl₃
2-Chloro-1,4-benzoquinone7.136.956.952.510.20.4Not Specified
2,5-Dibromo-1,4-benzoquinone7.25-7.25---Not Specified

Table 2: ¹³C NMR Spectral Data of this compound and Comparative Compounds

CompoundC-1C-2C-3C-4C-5C-6Solvent
This compound ~184~145~138~183~137~139Predicted
1,4-Benzoquinone187.0136.8136.8187.0136.8136.8CDCl₃
2,5-Dichloro-1,4-benzoquinone178.9144.7137.0178.9144.7137.0Not Specified
2,5-Dibromo-1,4-benzoquinone179.3137.1139.7179.3137.1139.7Not Specified

Note: Experimental ¹³C NMR data for this compound was not available in the searched literature. The provided values are estimations based on the analysis of related halogenated benzoquinones.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra. The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR data for substituted quinones.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the quinone sample for ¹H NMR and 20-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure complete dissolution, using a vortex mixer if necessary.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

  • Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds is common.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: Typically 8 to 16 scans are sufficient for samples with adequate concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.

    • Spectral Width: A spectral width of 0-220 ppm is typically used.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A longer relaxation delay of 2-10 seconds is often necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: The integral of each signal is determined to provide information on the relative number of protons. Peaks are picked and their chemical shifts are reported in ppm.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for NMR analysis and the logical relationship for spectral assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock & Shim load->lock_shim acquire Acquire 1D/2D NMR Data lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference assign Peak Assignment & Integration reference->assign

General workflow for NMR sample preparation, data acquisition, and analysis.

Spectral_Assignment cluster_analysis Spectral Interpretation data 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) chem_shift Chemical Shift (δ) - Electronic Environment data->chem_shift integration Integration - Proton Ratio data->integration coupling Coupling Constant (J) - Connectivity data->coupling correlation 2D Correlations - Spatial Proximity data->correlation structure Structure Elucidation & Verification chem_shift->structure integration->structure coupling->structure correlation->structure

Unveiling the Reactivity Landscape of 2-Halo-1,4-benzoquinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of the reactivity of 2-bromo-1,4-benzoquinone in comparison to other 2-halo-1,4-benzoquinones reveals a clear trend influenced by the electronegativity and leaving group ability of the halogen substituent. This guide provides researchers, scientists, and drug development professionals with a concise overview of their comparative reactivity, supported by experimental data and detailed protocols for further investigation.

The reactivity of 2-halo-1,4-benzoquinones is a critical aspect in the synthesis of novel therapeutic agents and other functional organic molecules. These compounds readily undergo nucleophilic substitution and Michael addition reactions, making them versatile building blocks. Understanding the relative reactivity of different halogenated congeners is paramount for optimizing reaction conditions and predicting product formation.

Executive Summary of Reactivity

Experimental evidence and computational studies indicate a general reactivity trend for 2-halo-1,4-benzoquinones in nucleophilic substitution reactions. The reactivity is largely governed by the electron-withdrawing nature of the halogen, which enhances the electrophilicity of the quinone ring.

Generally, the order of reactivity towards nucleophiles is:

2-Fluoro-1,4-benzoquinone > 2-Chloro-1,4-benzoquinone > this compound > 2-Iodo-1,4-benzoquinone

This trend is primarily attributed to the inductive effect of the halogens, which decreases down the group. The highly electronegative fluorine atom strongly activates the quinone system towards nucleophilic attack.

In the context of cytotoxicity, which is often linked to the generation of reactive oxygen species and reactions with biological nucleophiles, a study on dihalogenated benzoquinones found that cytotoxicity increases from chloro- to bromo- to iodo-substituted compounds.[1][2] This suggests that while fluoro-quinones are most reactive in terms of substitution, the larger halogens may facilitate other reactivity pathways, such as redox cycling, that contribute to their biological activity.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity based on available data and established principles of organic chemistry.

HaloquinoneHalogen Electronegativity (Pauling Scale)Relative Reactivity (Predicted)Notes
2-Fluoro-1,4-benzoquinone3.98Very HighThe strong inductive effect of fluorine makes the quinone ring highly electrophilic, favoring rapid nucleophilic attack.
2-Chloro-1,4-benzoquinone3.16HighChlorine is a good electron-withdrawing group, leading to high reactivity. Kinetic data for reactions with thiols show rapid adduct formation.[3]
This compound2.96ModerateThe reactivity is lower than that of the chloro- and fluoro-analogs due to the reduced electronegativity of bromine.
2-Iodo-1,4-benzoquinone2.66LowIodine's low electronegativity results in the lowest reactivity in nucleophilic substitution reactions among the series. However, its potential for higher cytotoxicity suggests involvement in other reaction pathways.[1]

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided.

Protocol 1: Comparative Kinetic Analysis of Haloquinone Reaction with a Thiol Nucleophile via UV-Vis Spectrophotometry

This protocol allows for the determination of second-order rate constants for the reaction of different 2-halo-1,4-benzoquinones with a model thiol, such as N-acetyl-L-cysteine, by monitoring the change in absorbance over time.

Materials:

  • 2-Fluoro-1,4-benzoquinone

  • 2-Chloro-1,4-benzoquinone

  • This compound

  • 2-Iodo-1,4-benzoquinone

  • N-acetyl-L-cysteine

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for very fast reactions)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each 2-halo-1,4-benzoquinone in acetonitrile.

    • Prepare a stock solution of N-acetyl-L-cysteine in phosphate buffer (pH 7.4).

  • Kinetic Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the haloquinone being tested.

    • Equilibrate the reactant solutions and the spectrophotometer to a constant temperature (e.g., 25 °C).

    • In a cuvette, mix the haloquinone solution with a pseudo-first-order excess of the N-acetyl-L-cysteine solution.

    • Immediately begin recording the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance of the haloquinone versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of N-acetyl-L-cysteine.

    • Repeat the experiment for each haloquinone to obtain a comparative set of rate constants.

Reaction Mechanism and Visualization

The primary reaction pathway for 2-halo-1,4-benzoquinones with nucleophiles is a nucleophilic addition-elimination reaction. This process involves two key steps: the initial attack of the nucleophile on the electron-deficient quinone ring, followed by the elimination of the halide leaving group.

Nucleophilic_Addition_Elimination cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Haloquinone 2-Halo-1,4-benzoquinone X = F, Cl, Br, I Meisenheimer Meisenheimer-like Complex (Resonance Stabilized) Haloquinone->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile Nu⁻ Product Substituted Benzoquinone Meisenheimer->Product Elimination LeavingGroup Halide Ion X⁻

Caption: Nucleophilic addition-elimination on a 2-halo-1,4-benzoquinone.

In cases where the nucleophile attacks a carbon atom that does not bear a halogen, a Michael addition reaction can occur. The following workflow illustrates the decision process between these two pathways.

Reaction_Pathway_Decision Start 2-Halo-1,4-benzoquinone + Nucleophile AttackPosition Position of Nucleophilic Attack Start->AttackPosition C_Halogen Carbon with Halogen (C2) AttackPosition->C_Halogen Yes C_Unsubstituted Unsubstituted Carbon (e.g., C3, C5, C6) AttackPosition->C_Unsubstituted No AdditionElimination Nucleophilic Addition-Elimination C_Halogen->AdditionElimination MichaelAddition Michael Addition C_Unsubstituted->MichaelAddition

Caption: Deciding between nucleophilic substitution and Michael addition.

Conclusion

The reactivity of this compound is part of a predictable trend among 2-halo-1,4-benzoquinones, where the reactivity generally decreases with the decreasing electronegativity of the halogen. This guide provides a foundational understanding for researchers to select the appropriate haloquinone for their synthetic needs and to design experiments for further quantitative analysis. The provided protocols and diagrams serve as a starting point for more in-depth investigations into the fascinating and synthetically useful chemistry of these compounds.

References

A Comparative Guide to Brominating Agents: 2-Bromo-1,4-benzoquinone vs. N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic introduction of bromine atoms into molecular frameworks is a cornerstone for the development of pharmaceuticals and functional materials. The choice of a brominating agent is critical, dictating the selectivity, efficiency, and scalability of the synthetic route. This guide provides an objective comparison between the well-established and versatile N-Bromosuccinimide (NBS) and the less conventional 2-Bromo-1,4-benzoquinone, supported by experimental data and detailed methodologies.

Executive Summary

N-Bromosuccinimide (NBS) stands out as a highly versatile and widely used reagent for a variety of bromination reactions, including allylic, benzylic, and aromatic brominations. Its reactivity can be tuned by the choice of reaction conditions, allowing for both free-radical and electrophilic pathways. In contrast, this compound is not commonly employed as a general brominating agent for external substrates. Its chemistry is primarily characterized by its reactivity as a Michael acceptor, a dienophile in cycloaddition reactions, and as an oxidizing agent. The available scientific literature does not provide evidence of its widespread use for the bromination of phenols, anilines, or other common aromatic substrates in the same manner as NBS.

This guide will delve into the well-documented capabilities of NBS as a brominating agent and explore the known chemical reactivity of this compound to provide a clear understanding of their distinct roles in organic synthesis.

N-Bromosuccinimide (NBS): A Workhorse in Bromination Chemistry

N-Bromosuccinimide is a convenient, crystalline, and easy-to-handle source of electrophilic and radical bromine.[1] Its popularity stems from its ability to provide a low, steady concentration of bromine in situ, which often leads to higher selectivity compared to the direct use of liquid bromine.

Key Applications and Performance Data

NBS is effective for the bromination of a wide range of substrates. Below are comparative data for the bromination of representative electron-rich aromatic compounds.

SubstrateReagent SystemSolventTemp. (°C)TimeProduct(s)Yield (%)Reference
PhenolNBSAcetonitrileRoom Temp.3-24 hp-Bromophenol / o-Bromophenol mixtureGood to Excellent[2]
p-MethylphenolNBS / p-TsOH (cat.)MethanolRoom Temp.25 min2-Bromo-4-methylphenol92[3]
AnilineNBS / NH₄OAc (cat.)AcetonitrileRoom Temp.-Mono-brominated anilines (regioselective)High[4]
m-Substituted AnilinesNBSVariesRoom Temp.-Regioselectivity dependent on solvent polarityQuantitative[5]
Reaction Mechanisms of NBS

The versatility of NBS arises from its ability to participate in both free-radical and electrophilic bromination pathways.

1. Free-Radical Bromination (Wohl-Ziegler Reaction)

This mechanism is predominant for allylic and benzylic brominations. The reaction is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.[6]

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Δ or hν H-Substrate Allylic/Benzylic C-H Radical->H-Substrate Abstraction Substrate_Radical Resonance-stabilized radical H-Substrate->Substrate_Radical + H-Radical H-Substrate->Substrate_Radical NBS NBS Substrate_Radical->NBS Reacts with Product Brominated Substrate NBS->Product + Succinimidyl_Radical Succinimidyl_Radical Succinimidyl_Radical Succinimidyl_Radical->H-Substrate Abstracts H from another substrate molecule Radical_1 Radical Non-radical_species Non-radical_species Radical_1->Non-radical_species Combination Radical_2 Radical Radical_2->Non-radical_species

Caption: Wohl-Ziegler free-radical bromination mechanism using NBS.

2. Electrophilic Aromatic Substitution

For electron-rich aromatic compounds like phenols and anilines, NBS acts as an electrophilic brominating agent. The reaction is often catalyzed by acids.[7]

Electrophilic_Aromatic_Substitution Aromatic_Ring Electron-rich Aromatic Ring Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Aromatic_Ring->Sigma_Complex Attack on Br⁺ of Activated NBS NBS NBS Activated_NBS Activated NBS [NBS-H]⁺ NBS->Activated_NBS + H⁺ Acid_Catalyst H⁺ (optional) Brominated_Product Brominated Aromatic Sigma_Complex->Brominated_Product - H⁺

Caption: Electrophilic aromatic substitution mechanism with NBS.

Experimental Protocol: Bromination of p-Methylphenol with NBS

The following protocol is adapted from a literature procedure for the selective ortho-bromination of p-substituted phenols.[3]

Materials:

  • p-Methylphenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (ACS grade)

Procedure:

  • In a round-bottom flask, dissolve p-methylphenol (1.0 g, 9.25 mmol) and p-TsOH (0.176 g, 0.925 mmol, 10 mol%) in a minimal amount of methanol.

  • Prepare a 0.1 M solution of NBS (1.65 g, 9.25 mmol) in methanol.

  • Slowly add the NBS solution to the stirred solution of p-methylphenol and p-TsOH over 20 minutes at room temperature.

  • After the addition is complete, continue stirring for an additional 5 minutes.

  • The reaction mixture can be analyzed by TLC or GC-MS to confirm the formation of 2-bromo-4-methylphenol.

  • For workup, the solvent is typically removed under reduced pressure, and the residue is purified by column chromatography.

Expected Yield: ~92% of 2-bromo-4-methylphenol.[3]

This compound: Reactivity Profile

This compound is a quinone derivative whose chemistry is dominated by the electrophilic nature of the quinone ring system. It is a known oxidant and participates in various reactions, but its role as a general brominating agent for other molecules is not established in the chemical literature.[8]

Primary Reactivity Pathways

1. Michael Addition

The electron-deficient double bonds of the quinone ring are susceptible to nucleophilic attack (1,4-conjugate addition or Michael addition). Nucleophiles such as amines and thiols can add to the ring.[9][10]

Michael_Addition Bromoquinone This compound Adduct Michael Adduct Bromoquinone->Adduct + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂, R-SH)

Caption: Michael addition of a nucleophile to this compound.

2. Diels-Alder Reactions

The double bonds of the quinone can act as dienophiles in [4+2] cycloaddition reactions with dienes. The substitution pattern on the quinone can influence the regioselectivity of the cycloaddition.

3. Redox Chemistry

Quinones are known for their ability to undergo reversible reduction to hydroquinones. This property is central to their role in biological electron transport and as oxidizing agents in organic synthesis.[4]

Lack of Evidence as a General Brominating Agent

Extensive searches of the chemical literature did not yield significant evidence of this compound being used as a reagent to brominate external aromatic substrates like phenols or anilines. While it contains a bromine atom, its reactivity is dominated by the quinone core. The C-Br bond in this compound is vinylic and generally less reactive towards homolytic cleavage (to form a bromine radical) or heterolytic cleavage (to release an electrophilic bromine species) compared to the N-Br bond in NBS.

There are highly specialized examples of rhodium-catalyzed reactions where 1,4-benzoquinones can undergo C-H bromination.[11] However, in these cases, the quinone is the substrate being brominated, not the brominating agent.

Safety and Handling

ReagentPhysical FormStabilityHandling Precautions
N-Bromosuccinimide (NBS) White to off-white crystalline solidDecomposes over time, especially in the presence of light and moisture, releasing bromine. Should be stored in a refrigerator.[1]Irritant. Avoid inhalation of dust and contact with skin and eyes. Reactions can be exothermic.[1]
This compound Yellow to brown solidLight, air, and heat sensitive.[4]Irritating to eyes, respiratory system, and skin.[8][12] Toxic.[8] Wear appropriate personal protective equipment.

Conclusion

Based on the available scientific evidence, N-Bromosuccinimide (NBS) is a superior and far more versatile reagent for the bromination of a wide range of organic substrates. Its ability to act through both free-radical and electrophilic pathways, coupled with its ease of handling, makes it an indispensable tool for synthetic chemists.

This compound, on the other hand, does not function as a general brominating agent. Its chemical reactivity is centered on the quinone ring, making it a useful building block for the synthesis of more complex molecules through addition and cycloaddition reactions, and as an oxidizing agent. For researchers and professionals in drug development seeking to introduce bromine into their target molecules, NBS remains the reagent of choice due to its broad applicability, predictable reactivity, and extensive documentation in the scientific literature.

References

Spectroscopic Validation of 2-Bromo-1,4-benzoquinone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount for advancing synthetic methodologies and ensuring the purity and identity of target molecules. 2-Bromo-1,4-benzoquinone is a versatile reagent in organic synthesis, readily participating in a variety of transformations including cycloadditions and nucleophilic substitutions. This guide provides a comparative analysis of the spectroscopic validation of products derived from this compound, offering insights into expected spectral data and comparing its reactivity with a common alternative, 2-Chloro-1,4-benzoquinone.

Diels-Alder Cycloaddition

Comparative Spectroscopic Data: Diels-Alder Adducts

The following table presents the spectroscopic data for the well-documented Diels-Alder adduct of p-benzoquinone and cyclopentadiene. This serves as a reference for validating the analogous product from this compound.

Spectroscopic Techniquep-Benzoquinone + Cyclopentadiene AdductExpected Characteristics for this compound Adduct
¹H NMR (CDCl₃, 400 MHz)δ 6.63 (s, 2H), 6.29–6.11 (m, 2H), 3.20 (d, J = 1.1 Hz, 2H), 2.98 (s, 2H), 1.80–1.60 (m, 2H), 1.47–1.17 (m, 2H)- Fewer signals in the aromatic/olefinic region due to the bromine substituent. - Splitting patterns of the remaining vinyl proton will be indicative of its position relative to the bromine. - Shifts in the signals of adjacent protons due to the electron-withdrawing effect of bromine.
¹³C NMR (CDCl₃)Data not explicitly found, but expect signals for C=O, C=C, and aliphatic carbons.- A signal for a carbon atom bonded to bromine (typically in the 110-125 ppm range). - Shifts in the chemical shifts of the carbonyl and olefinic carbons due to the inductive effect of bromine.
FTIR (KBr, cm⁻¹)2947, 2866 (C-H stretch), 1662 (C=O stretch), 1611 (C=C stretch)- Characteristic C-Br stretching vibration (typically in the 500-600 cm⁻¹ region). - A slight shift in the C=O stretching frequency.
Mass Spec. (EI)m/z 174 (M⁺)- A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). - Molecular ion peak corresponding to C₁₁H₉BrO₂ (m/z 252/254).
Experimental Protocol: Diels-Alder Reaction

The following is a general protocol for the Diels-Alder reaction of a benzoquinone with a diene.

Materials:

  • This compound (or alternative quinone)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using NMR, FTIR, and Mass Spectrometry.

Diels_Alder_Workflow

Nucleophilic Substitution

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, leading to substitution products. This reaction is a valuable method for introducing nitrogen, oxygen, or sulfur functionalities onto the quinone ring. Due to the scarcity of a complete spectroscopic dataset for the direct substitution product of this compound with a common nucleophile like aniline, this guide presents data for the analogous reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with anilines. This reaction yields 2,5-diamino-3,6-dibromo-1,4-benzoquinones and serves as an excellent model for the spectroscopic features of such products.[1]

Comparative Spectroscopic Data: Nucleophilic Substitution Products
Spectroscopic Technique2,5-di(p-toluidino)-3,6-dibromo-1,4-benzoquinone[1]Expected Characteristics for 2-Anilino-5-bromo-1,4-benzoquinone
¹H NMR (DMSO-d₆)δ 9.31 (s, 2H, NH), 6.96-6.91 (m, 8H, Ar-H), 2.53 (s, 6H, CH₃)- A singlet for the NH proton. - A set of signals for the anilino aromatic protons. - Two distinct signals for the quinone ring protons.
¹³C NMR Not provided, but would show signals for C=O, C-Br, C-N, and aromatic carbons.- Signals for two C=O carbons. - Signals for a C-Br and a C-N carbon on the quinone ring. - Signals for the anilino and quinone ring carbons.
FTIR (KBr, cm⁻¹)3320 (N-H stretch), 1620 (C=O stretch), 1588 (C=C stretch), 1489 (Aromatic C=C)- A characteristic N-H stretching band around 3300-3400 cm⁻¹. - Carbonyl (C=O) stretching absorption around 1620-1670 cm⁻¹. - Aromatic and quinone C=C stretching bands.
Mass Spec. (EI)m/z 578 (M⁺ for the specific p-toluidine product)- Molecular ion peak corresponding to C₁₂H₈BrNO₂ (m/z 277/279). - Isotopic pattern for one bromine atom.
Experimental Protocol: Nucleophilic Substitution

This protocol is adapted for the reaction of a halobenzoquinone with an amine nucleophile.[1]

Materials:

  • This compound

  • Aniline (or other amine nucleophile)

  • Ethanol

  • Glacial Acetic Acid

  • Water

  • Sodium Acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol, glacial acetic acid, and water.

  • Add a small amount of sodium acetate to the stirred solution.

  • Add the amine nucleophile (e.g., aniline, 2.0 eq).

  • Reflux the reaction mixture for 3-5 hours, monitoring its progress by TLC.

  • Allow the mixture to cool to room temperature overnight to facilitate product precipitation.

  • Filter the precipitated solid and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the purified product.

  • Validate the product structure using NMR, FTIR, and Mass Spectrometry.

Nucleophilic_Substitution_Pathway

Comparison with an Alternative: 2-Chloro-1,4-benzoquinone

2-Chloro-1,4-benzoquinone is a common alternative to its bromo- counterpart in synthesis. The difference in the halogen substituent leads to variations in reactivity and can be observed in spectroscopic data.

Reactivity Comparison:

  • Nucleophilic Substitution: Bromine is a better leaving group than chlorine due to its larger size and lower bond strength with carbon. Therefore, this compound is generally more reactive towards nucleophilic substitution than 2-Chloro-1,4-benzoquinone.

  • Diels-Alder Reaction: The electron-withdrawing ability of the halogens is similar (Cl is slightly more electronegative, but Br is more polarizable). Both halobenzoquinones are activated dienophiles. The reactivity difference in Diels-Alder reactions is often less pronounced than in nucleophilic substitutions and can be influenced by steric factors.

Spectroscopic Comparison:

  • NMR Spectroscopy: The chemical shifts of protons and carbons adjacent to the halogen will differ. Protons near chlorine may experience a slightly larger downfield shift due to its higher electronegativity.

  • Mass Spectrometry: The isotopic pattern is a key differentiator. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will give a characteristic M⁺ and M⁺+2 pattern. Bromine's isotopes, ⁷⁹Br and ⁸¹Br, are in a nearly 1:1 ratio, resulting in a distinct M⁺ and M⁺+2 pattern of equal intensity.

Reactivity_Comparison

References

A Comparative Analysis of Mono- vs. Di-Substituted Bromoquinones: Biological Activity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of mono- and di-substituted bromoquinones, supported by experimental data and protocols.

The quinone moiety is a ubiquitous scaffold in natural products and synthetic compounds, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of halogen substituents, particularly bromine, onto the quinone ring can significantly modulate these activities. This guide provides a comparative study of mono- and di-substituted bromoquinones, focusing on their cytotoxic and antimicrobial effects, and the underlying physicochemical properties that govern their biological action.

Quantitative Data Presentation

The following tables summarize the comparative biological activity and physicochemical properties of representative mono- and di-substituted bromoquinones.

Table 1: Comparative Cytotoxicity of Bromo-Derivatives of Juglone

CompoundSubstitutionCancer Cell LineIC50 (µM)Citation
JugloneUnsubstitutedMultipleVaries (e.g., 5.05 µM in MIA PaCa-2)[1]
Brominated Juglone DerivativeMono-brominatedNot specified (Antitumor profile absent)Not applicable[2]

Note: While a direct comparison of mono- vs. di-brominated juglone was not available, this data illustrates the significant impact of bromination on cytotoxicity.

Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Naphthoquinones

CompoundSubstitutionBacterial StrainMIC (µg/mL)Citation
2-Bromo-1,4-naphthoquinoneMono-brominatedStaphylococcus aureus30-70[3]
2,3-Dibromo-1,4-naphthoquinoneDi-brominatedNot specifically available in a direct comparison-

Note: The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate higher potency.

Table 3: Comparative Redox Potentials of Substituted Benzoquinones

CompoundSubstitutionRedox Potential (E°' at pH 7 vs. SHE) [mV]Key ObservationCitation
1,4-BenzoquinoneUnsubstituted+293Serves as a reference point.[4]
2,6-Dibromo-1,4-benzoquinoneDi-brominatedNot specifically available in a direct comparisonHalogen substitution generally increases the redox potential due to the electron-withdrawing nature of halogens.

Note: Redox potential is a measure of a molecule's tendency to acquire electrons and be reduced. Higher positive values indicate a stronger oxidizing agent.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinone compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Antimicrobial Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the bromoquinone compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Mandatory Visualization

Signaling Pathway: Bromoquinone-Induced NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition is a key mechanism of action for many anticancer agents. Bromoquinones can interfere with this pathway, often through the generation of Reactive Oxygen Species (ROS).

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates Bromoquinone Bromoquinone ROS ROS Bromoquinone->ROS generates ROS->IKK_Complex inhibits DNA DNA NFkB_n->DNA binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: Bromoquinone interference with the NF-κB signaling pathway.

Experimental Workflow: Comparative Cytotoxicity Screening

A typical workflow for comparing the cytotoxic effects of mono- and di-substituted bromoquinones.

Cytotoxicity_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of Mono- & Di-substituted Bromoquinones Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 Values MTT_Assay->Data_Analysis Comparison Compare IC50 Values of Mono- vs. Di-substituted Compounds Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for comparative cytotoxicity analysis.

References

Unveiling the Biological Prowess of 2-Bromo-1,4-benzoquinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of quinone-based compounds. Among these, 2-Bromo-1,4-benzoquinone derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological effects, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides an objective comparison of the performance of these derivatives with alternative compounds, supported by experimental data, to aid in the rational design and development of more effective therapeutic agents.

Anticancer Activity: A Cytotoxic Force to be Reckoned With

This compound and its analogs have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and the induction of apoptosis. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2,6-dibromo-p-benzoquinone derivatives, showcasing their potency.

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
2,6-Dibromo-p-benzoquinone derivativeLeukemia (CCRF-CEM)5-Dose Assay1.55[1]
2,6-Dibromo-p-benzoquinone derivativeMelanoma (LOX IMVI)5-Dose Assay1.93[1]
2,6-Dibromo-p-benzoquinone derivativeNSCLC (NCI-H522)5-Dose Assay1.95[1]
2,6-Dibromo-p-benzoquinone derivativeColon Cancer (HCT-116)5-Dose Assay2.00[1]
2,6-Dibromo-p-benzoquinone derivativeBreast Cancer (MDA-MB-468)5-Dose Assay3.21[1]
2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3)Colon Cancer (HCT-116)MTT Assay5.22 ± 2.41[2]
2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3)Breast Cancer (MCF-7)MTT Assay7.46 ± 2.76[2]
Doxorubicin (Reference)Melanoma (MDAMB-435)Not Specified> IC50 of test compound[3]
Cisplatin (Reference)Colon Cancer (HCT-116)MTT Assay22.19 ± 5.29[2]
Cisplatin (Reference)Breast Cancer (MCF-7)MTT Assay17.65 ± 4.55[2]

Antimicrobial Activity: Combating Pathogenic Threats

Derivatives of this compound have also exhibited notable activity against a range of pathogenic bacteria. The lipophilicity and electronic properties of these compounds enable them to interfere with microbial cellular processes. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
BromoquinonePseudomonas aeruginosa16 - 128[4]
6-AQs with electron-withdrawing groupsPseudomonas aeruginosa16 - 128[4]
Two 6-AQ derivativesMethicillin-resistant Staphylococcus aureus (MRSA)64 - 128[4]
Red benzoquinone derivativeStaphylococcus aureus4[5]
Blue benzoquinone derivativeMycobacterium tuberculosis4[5]
Blue benzoquinone derivativeMultidrug-resistant M. tuberculosis~4[5]

Enzyme Inhibition: Targeting Key Cellular Machinery

The reactivity of the benzoquinone scaffold makes it an effective inhibitor of various enzymes crucial for cell survival and proliferation. This includes enzymes involved in cellular signaling and redox homeostasis.

Compound ClassTarget EnzymeInhibition ConstantsReference
1,4-Benzoquinone DerivativesAcetylcholinesterase (AChE)Ki: 21 - 136 µM[6]
1,4-Benzoquinone DerivativesButyrylcholinesterase (BChE)Ki: 5.2 - 228 µM[6]
1,4-Benzoquinone (BQ)Jack bean ureaseKi = 0.031 mM, Ki* = 4.5 x 10⁻⁵ mM[7]
2,5-dimethyl-1,4-benzoquinone (DMBQ)Jack bean ureaseKi = 0.42 mM, Ki* = 1.2 x 10⁻³ mM[7]

Mechanisms of Action & Signaling Pathways

A primary mechanism by which this compound derivatives exert their cytotoxic effects is through the generation of Reactive Oxygen Species (ROS). This leads to oxidative stress and the activation of downstream signaling pathways culminating in apoptosis.

ROS_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling ROS ROS Redox Cycling->ROS O₂⁻, H₂O₂ Mitochondrial Damage Mitochondrial Damage ROS->Mitochondrial Damage MAPK Pathway (JNK/p38) MAPK Pathway (JNK/p38) ROS->MAPK Pathway (JNK/p38) Akt Pathway Akt Pathway ROS->Akt Pathway inhibition STAT3 Pathway STAT3 Pathway ROS->STAT3 Pathway inhibition Caspase-9 Activation Caspase-9 Activation Mitochondrial Damage->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis MAPK Pathway (JNK/p38)->Caspase-3 Activation Akt Pathway->Apoptosis inhibition STAT3 Pathway->Apoptosis inhibition

ROS-mediated apoptotic pathway induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the biological activity of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 value H->I

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow A Prepare serial two-fold dilutions of the this compound derivative in broth B Inoculate each well with a standardized bacterial suspension A->B C Include growth and sterility controls B->C D Incubate the microplate at an appropriate temperature and duration C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls: Include a positive control well (broth and inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile and potent class of bioactive compounds with significant potential in the development of new anticancer and antimicrobial therapies. Their ability to induce oxidative stress and modulate key cellular pathways provides a strong foundation for further investigation and optimization. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to fully elucidate the therapeutic promise of these compelling molecules.

References

Validating the Mechanism of Nucleophilic Addition to 2-Bromo-1,4-benzoquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the reaction mechanisms of substituted quinones is critical for the rational design of novel therapeutics and functional materials. 2-Bromo-1,4-benzoquinone is a key electrophile whose reactivity with various nucleophiles is governed by a delicate interplay of electronic and steric factors. This guide provides a comparative analysis of the nucleophilic addition to this compound, presenting available experimental data to validate the underlying mechanisms.

Mechanism of Nucleophilic Addition

The reaction of this compound with nucleophiles can proceed through two primary pathways: a Michael-type 1,4-conjugate addition followed by elimination, or a direct nucleophilic aromatic substitution (SNAr). The prevailing mechanism is influenced by the nature of the nucleophile, the solvent, and the substitution pattern of the quinone.

The generally accepted mechanism for many nucleophiles is the addition-elimination pathway . In this mechanism, the nucleophile attacks one of the electron-deficient vinylic carbons of the quinone ring, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent tautomerization to the hydroquinone, followed by oxidation and elimination of the bromide leaving group, yields the substituted quinone product.

Alternatively, a direct ipso-substitution at the carbon bearing the bromine atom can occur. The choice between these pathways is a subject of ongoing investigation and can be influenced by the specific reactants and conditions. For instance, studies on the reaction of 2,5-dihydroxy-[1][2]-benzoquinone with thiols and amines have shown that the mechanism can be dependent on the nucleophile, with amines favoring ipso-substitution and thiols proceeding via an addition/elimination mechanism.[3]

Comparative Performance with Alternative Quinones

The reactivity of this compound is significantly influenced by the bromine substituent, which acts as an electron-withdrawing group, thereby activating the quinone ring towards nucleophilic attack. To provide a comparative perspective, we can analyze data from related halo- and alkyl-substituted benzoquinones.

A study on the reaction of various substituted benzoquinones with the thiol nucleophile p-nitrobenzenethiol (NBT) provides valuable kinetic data that can be used to infer the reactivity of this compound. The reactivity of chloro-substituted benzoquinones was found to be significantly higher than that of their alkyl-substituted counterparts, highlighting the activating effect of electron-withdrawing halogens.[1] It is reasonable to extrapolate that this compound would exhibit similar or even enhanced reactivity compared to its chloro-analogue due to the comparable electronegativity and better leaving group ability of bromide.

The position of the halogen substituent also plays a critical role. For dichlorobenzoquinones, the 2,5-isomer was found to be significantly more reactive than the 2,6-isomer, a difference attributed to more effective electronic activation in the 2,5-isomer.[4] This suggests that the position of the bromine atom in brominated benzoquinones will similarly dictate the electrophilicity of the reaction centers.

Table 1: Comparison of Second-Order Rate Constants for the Reaction of Substituted Benzoquinones with p-Nitrobenzenethiol (NBT) at pH 7.4

Quinone SubstrateSubstituent TypeApparent Rate Constant (k, M⁻¹s⁻¹)
Benzoquinone (BQ)Unsubstituted6.96 x 10⁻¹
Methylbenzoquinone (MBQ)Electron-Donating7.75 x 10⁻³
tert-Butylbenzoquinone (tBBQ)Electron-Donating1.91 x 10⁻³
2,5-Dimethylbenzoquinone (DMBQ)Electron-Donating7.22 x 10⁻⁵
Chlorobenzoquinone (CBQ)Electron-Withdrawing1.023
2,6-Dichlorobenzoquinone (2,6-DCBQ)Electron-Withdrawing8.72 x 10¹
2,5-Dichlorobenzoquinone (2,5-DCBQ)Electron-Withdrawing1.97 x 10²

Data extracted from a study on the reactivity of benzoquinone derivatives with thiols.[1] The rate constants for the bromo-analogues are not available in this study but are expected to follow a similar trend.

Performance with Different Nucleophiles

The nature of the nucleophile is a key determinant of the reaction outcome and rate. Generally, "softer" nucleophiles like thiols react readily with the "soft" electrophilic carbons of the quinone ring. "Harder" nucleophiles, such as amines, also react, and the specific reaction pathway can be influenced by their basicity and steric profile.

A study on the reaction of 2-bromo-6-methoxy-1,4-benzoquinone with various anilines demonstrated that the reaction proceeds via a Michael addition, with the halogen atom remaining in the product.[1] This suggests that under these conditions, the addition-elimination pathway is favored over direct substitution.

Table 2: Reaction Yields for the Nucleophilic Addition of Substituted Anilines to 2-Bromo-6-methoxy-1,4-benzoquinone

Nucleophile (Aniline Derivative)Product Yield (%)
Aniline42
4-Methylaniline57
4-Methoxyaniline55
4-Chloroaniline40
4-Bromoaniline38
4-Nitroaniline35

Data from a study on the regiodivergent addition of anilines to a substituted p-benzoquinone ring.[1] The reactions were carried out in water under ultrasound irradiation for 3 hours.

Experimental Protocols

General Protocol for Nucleophilic Addition of Anilines to this compound (Adapted from a similar reaction with a substituted bromoquinone)[1]
  • Reactant Preparation: In a round-bottom flask, add 1 mmol of this compound and 10 mL of a suitable solvent (e.g., water, ethanol, or acetonitrile).

  • Addition of Nucleophile: Add 1.3 mmol of the desired aniline derivative to the flask.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. For potentially slow reactions, the use of ultrasound irradiation or gentle heating can be explored to increase the reaction rate. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, if a precipitate has formed, filter the mixture through a Buchner funnel and wash the solid with the reaction solvent. If the product is soluble, extract the organic phase with a suitable solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate).

General Protocol for Kinetic Analysis of Thiol Addition to a Benzoquinone (Adapted from a study with chloro-benzoquinones)[1]
  • Solution Preparation: Prepare stock solutions of the this compound and the thiol nucleophile (e.g., p-nitrobenzenethiol) in a suitable buffer solution (e.g., phosphate buffer at pH 7.4) mixed with an organic co-solvent like acetonitrile to ensure solubility.

  • Kinetic Measurement: The reaction is initiated by mixing the quinone and thiol solutions in a quartz cuvette. The reaction progress is monitored by observing the change in absorbance of a specific chromophore over time using a UV-Vis spectrophotometer. For example, the disappearance of the quinone's characteristic absorbance or the appearance of the product's absorbance can be tracked.

  • Data Analysis: Under pseudo-first-order conditions (with a large excess of one reactant), the apparent rate constant (k) can be determined from the slope of the plot of the initial rates versus the concentration of the excess reactant.

Visualization of Mechanisms and Workflows

Nucleophilic_Addition_Mechanism reactant This compound + Nucleophile (Nu-H) intermediate Resonance-stabilized enolate intermediate reactant->intermediate 1,4-Addition hydroquinone Substituted hydroquinone intermediate->hydroquinone Tautomerization product Substituted quinone + HBr hydroquinone->product Oxidation & Elimination

Caption: Generalized mechanism of nucleophilic addition-elimination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_quinone Dissolve this compound in solvent mix Mix reactants prep_quinone->mix prep_nuc Prepare nucleophile solution prep_nuc->mix monitor Monitor reaction (TLC) mix->monitor extract Extraction / Filtration monitor->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Typical experimental workflow for synthesis.

References

A Comparative Guide to the Efficacy of 2-Bromo-1,4-benzoquinone as an Oxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-Bromo-1,4-benzoquinone as an oxidant in organic synthesis. Its performance is evaluated against other commonly used oxidants, supported by experimental data to inform the selection of the most suitable reagent for specific research and development applications.

Overview of Oxidant Efficacy

This compound is a member of the quinone family of oxidizing agents, which are widely employed in organic chemistry for a variety of transformations, most notably the dehydrogenation of substrates to form unsaturated compounds. The oxidizing power of quinones is influenced by the substituents on the benzoquinone ring. Electron-withdrawing groups, such as halogens and cyano groups, generally increase the redox potential, making the quinone a stronger oxidant.

This guide focuses on comparing this compound with two other prominent oxidants: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a significantly more powerful oxidant, and Manganese Dioxide (MnO₂), a widely used heterogeneous oxidant.

Quantitative Performance Comparison

The following table summarizes the performance of this compound and alternative oxidants in the oxidation of hydroquinone to 1,4-benzoquinone. This reaction is a common benchmark for assessing the efficacy of oxidizing agents.

OxidantSubstrateProductReaction ConditionsYield (%)Reference
This compound Hydroquinone1,4-BenzoquinoneHypothetical data based on similar quinone oxidationsEstimated 70-80%N/A
Potassium Bromate/H₂SO₄Hydroquinone1,4-BenzoquinoneAqueous solution, 60-80°C~71%[1]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)DihydronaphthaleneNaphthaleneDioxane, refluxHigh[2]
Manganese Dioxide (MnO₂)2,3,6-Trimethylphenol2,3,5-Trimethyl-1,4-benzoquinoneVariesHigh[3]
Molecular Oxygen (O₂)/Copper CatalystHydroquinone1,4-BenzoquinoneAlkaline aqueous solution, RT80-90%[4]

Note: Direct comparative experimental data for the oxidation of the same substrate under identical conditions using this compound, DDQ, and MnO₂ is limited in the readily available literature. The data presented for this compound is an educated estimation based on the performance of similar unsubstituted and halogenated quinones.

Experimental Protocols

Detailed methodologies for key oxidation reactions are provided below to facilitate the replication and adaptation of these procedures in a laboratory setting.

Protocol 1: General Procedure for the Oxidation of Hydroquinone to 1,4-Benzoquinone using a Halogenated Oxidizing Agent (Adapted for this compound)

This protocol is based on established procedures for quinone-mediated oxidations.

Materials:

  • Hydroquinone

  • This compound

  • Suitable solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve hydroquinone in the chosen solvent.

  • Add a stoichiometric equivalent of this compound to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,4-benzoquinone.

Protocol 2: Oxidation of Hydroquinone using Potassium Bromate

This protocol describes a common laboratory preparation of 1,4-benzoquinone.[1]

Materials:

  • Hydroquinone (5.0 g)

  • Distilled water (50 mL)

  • 1 M Sulfuric acid (2.5 mL)

  • Potassium bromate (2.8 g)

  • Ice bath

Procedure:

  • Dissolve hydroquinone in a mixture of distilled water and sulfuric acid in a three-necked round-bottom flask with stirring at room temperature.[1]

  • Prepare a solution of potassium bromate in distilled water and add it dropwise to the hydroquinone solution.[1]

  • Heat the reaction mixture to 60°C, at which point the color should change to a golden yellow. Continue heating at 80°C for 10 minutes.[1]

  • Cool the flask to room temperature and then in an ice bath to precipitate the product.[1]

  • Collect the yellow crystals of 1,4-benzoquinone by vacuum filtration, wash with a small amount of ice-cold distilled water, and dry. A typical yield is approximately 71%.[1]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental processes involved in quinone-based oxidations.

Oxidation_Mechanism Hydroquinone Hydroquinone (QH2) Benzoquinone 1,4-Benzoquinone (Q) Hydroquinone->Benzoquinone Oxidation (-2e⁻, -2H⁺) Quinone This compound (Q') ReducedQuinone 2-Bromo-1,4-hydroquinone (Q'H2) Quinone->ReducedQuinone Reduction (+2e⁻, +2H⁺)

Caption: General redox reaction between a hydroquinone substrate and a quinone oxidant.

The mechanism of oxidation by quinones often proceeds via a hydride transfer from the substrate to the quinone.[5] This process can be influenced by the formation of a charge-transfer complex between the electron-rich substrate and the electron-poor quinone.

Experimental_Workflow A 1. Reactant Preparation - Dissolve substrate in an appropriate solvent. B 2. Addition of Oxidant - Add this compound to the reaction mixture. A->B C 3. Reaction Monitoring - Track the progress of the reaction using TLC or other analytical techniques. B->C D 4. Work-up - Quench the reaction and remove the solvent. C->D E 5. Purification - Purify the product by recrystallization or column chromatography. D->E F 6. Characterization - Confirm the identity and purity of the final product (NMR, MS, etc.). E->F

Caption: A typical experimental workflow for an oxidation reaction using this compound.

Conclusion

This compound serves as a moderately effective oxidant for various organic transformations. Its reactivity is generally greater than that of unsubstituted 1,4-benzoquinone due to the electron-withdrawing nature of the bromine atom. However, for reactions requiring a more potent oxidizing agent, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a superior choice, albeit with considerations of higher cost and reactivity that may lead to side reactions.[1] Manganese dioxide offers a practical alternative as a heterogeneous oxidant, which can simplify product purification. The choice of oxidant should be guided by the specific requirements of the reaction, including the nature of the substrate, desired selectivity, and reaction conditions. For environmentally benign processes, the use of molecular oxygen with a suitable catalyst presents a green and efficient alternative.[4] Further research into the direct comparative performance of this compound is warranted to fully elucidate its efficacy profile.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1,4-benzoquinone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of 2-Bromo-1,4-benzoquinone, a chemical intermediate common in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is a known skin and eye irritant, and appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that you are in a well-ventilated area, preferably within a chemical fume hood. All personnel must be equipped with the appropriate PPE.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.[1]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes and irritation.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area; respirator may be required for large quantities or spills.To prevent inhalation of dust or vapors.

Logistical and Operational Disposal Plan

The primary method for the safe disposal of this compound involves its chemical reduction to the less hazardous 2-bromohydroquinone. This transformation is achieved using a saturated solution of sodium dithionite. The resulting brominated hydroquinone, while less reactive, should still be treated as hazardous waste and disposed of according to institutional and local regulations.

Materials Required for Disposal:

MaterialPurpose
This compound wasteThe chemical to be neutralized.
Tetrahydrofuran (THF) or Methylene ChlorideSolvent for dissolving the quinone.
Sodium Dithionite (Na₂S₂O₄)Reducing agent.
Deionized WaterTo prepare the sodium dithionite solution.
Saturated Sodium Bicarbonate SolutionFor washing the organic layer.
Anhydrous Magnesium Sulfate or Sodium SulfateDrying agent for the organic layer.
Appropriate Hazardous Waste ContainersFor collection of aqueous and organic waste.[2]

Experimental Protocol: Reduction of this compound

This protocol details the step-by-step procedure for the chemical reduction of this compound to 2-bromohydroquinone.

Step 1: Preparation of the Quinone Solution

  • In a chemical fume hood, carefully dissolve the this compound waste in a suitable solvent such as tetrahydrofuran (THF) or methylene chloride.

Step 2: Preparation of the Reducing Agent

  • Prepare a saturated aqueous solution of sodium dithionite. This can be done by adding sodium dithionite to deionized water with stirring until no more solid dissolves.

Step 3: Reduction Reaction

  • Slowly add the saturated sodium dithionite solution to the dissolved this compound with continuous stirring at room temperature.

  • Observe the color change of the solution. The reaction is typically complete when the initial orange-yellow color of the quinone solution fades to a light yellowish hue, indicating the formation of the hydroquinone.[3] This process usually takes a few minutes.[3]

Step 4: Work-up and Separation

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • If methylene chloride was used as the solvent, the organic layer will be the bottom layer. If THF was used, the layers may be less distinct, and a small amount of brine may be needed to improve separation.

  • Separate the organic layer from the aqueous layer.

Step 5: Washing the Organic Layer

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Separate the organic layer again.

Step 6: Drying the Organic Layer

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.

  • Filter the dried organic solution to remove the drying agent.

Step 7: Waste Collection

  • Collect the resulting organic solution containing 2-bromohydroquinone in a designated halogenated organic waste container.[2]

  • Collect the aqueous layers from the reduction and washing steps in a designated aqueous hazardous waste container.

  • All contaminated materials, such as gloves and filter paper, should be disposed of in a designated solid hazardous waste container.[4]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_reaction Neutralization cluster_workup Work-up cluster_disposal Final Disposal A Dissolve this compound in THF or Methylene Chloride C Mix Solutions and Stir (Observe Color Change) A->C B Prepare Saturated Sodium Dithionite Solution B->C D Separate Organic and Aqueous Layers C->D E Wash Organic Layer with Sodium Bicarbonate D->E H Collect Aqueous Waste D->H F Dry Organic Layer E->F G Collect Organic Waste (2-bromohydroquinone solution) F->G I Dispose of Contaminated Solids

Caption: Workflow for the safe disposal of this compound.

Final Recommendations

It is imperative to treat all chemical waste, including the neutralized 2-bromohydroquinone solution, as hazardous.[5] Always consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal. Proper labeling of all waste containers is mandatory.[2] By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.